Dimethoxymethylpropyl-silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-methyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPWHZLROBLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309962 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-73-4 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethoxymethylpropyl-silane chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties and structure of dimethoxymethylpropyl-silane. The information is intended for researchers, scientists, and drug development professionals who require detailed data on this organosilicon compound.
Core Chemical Properties
This compound is a member of the silane family, characterized by a central silicon atom bonded to organic and alkoxy groups. Its unique structure imparts specific chemical characteristics relevant to various applications in material science and organic synthesis.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H16O2Si | PubChem[1] |
| Molecular Weight | 148.28 g/mol | PubChem[1] |
| IUPAC Name | dimethoxy-methyl-propylsilane | PubChem[1] |
| CAS Number | 18173-73-4 | PubChem[1] |
| SMILES | CCC--INVALID-LINK--(OC)OC | PubChem[1] |
| InChI | InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | PubChem[1] |
| InChIKey | XKRPWHZLROBLDI-UHFFFAOYSA-N | PubChem[1] |
Chemical Structure
The molecular structure of this compound consists of a central silicon atom covalently bonded to one methyl group, one propyl group, and two methoxy groups.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis and characterization of similar alkoxysilanes can be adapted.
General Synthesis of Alkoxysilanes
The synthesis of this compound would likely follow a standard hydrosilylation reaction or a Grignard reaction.
1. Hydrosilylation (Illustrative Workflow): This method typically involves the reaction of a precursor containing a Si-H bond with an alkene in the presence of a catalyst.
Methodology:
-
Activation: A platinum-based catalyst is typically activated in a suitable solvent within a reaction vessel under an inert atmosphere.
-
Addition of Reactants: Dichloromethylsilane and propene are slowly added to the reaction vessel.
-
Reaction: The mixture is stirred, often at elevated temperatures, to facilitate the hydrosilylation reaction, forming dichloromethylpropylsilane.
-
Purification: The intermediate product is purified, typically through distillation.
-
Methanolysis: The purified dichloromethylpropylsilane is then reacted with methanol in the presence of a base to substitute the chloro groups with methoxy groups, yielding the final product, this compound.
-
Final Purification: The final product is purified by distillation to remove byproducts and unreacted reagents.
Characterization Techniques
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR would be used to confirm the connectivity of the atoms and the overall structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and confirm its molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as Si-O-C and C-H bonds.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in biological signaling pathways. Its primary applications are in materials science, where it can act as a coupling agent, surface modifier, or a precursor for the synthesis of silicon-based polymers. The reactivity of the methoxy groups allows for hydrolysis and condensation reactions, which are key to its function in these applications.
The diagram above illustrates the general chemical transformations that this compound undergoes to function in its primary applications. The hydrolysis of the methoxy groups to form reactive silanol intermediates is a critical first step, followed by condensation reactions that lead to the formation of stable bonds with surfaces or other molecules.
References
An In-depth Technical Guide to Dimethoxymethylpropyl-silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethoxymethylpropyl-silane, including its chemical identity, properties, and applications, with a focus on its use in surface modification and as a coupling agent. While specific quantitative performance data for this particular silane is limited in publicly available literature, this guide extrapolates from established principles of silane chemistry and data from analogous compounds to provide practical guidance for its use in research and development.
Chemical Identification and Properties
This compound is an organosilane compound featuring a silicon central atom bonded to two methoxy groups, a methyl group, and a propyl group.
| Identifier | Value |
| IUPAC Name | dimethoxy-methyl-propylsilane |
| CAS Number | 18173-73-4 |
| Molecular Formula | C₆H₁₆O₂Si |
| Molecular Weight | 148.28 g/mol |
| SMILES | CCC--INVALID-LINK--(OC)OC |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 126 °C |
| Flash Point | 9.2 °C |
| Vapor Pressure | 18.1 mmHg at 25 °C |
| Density | 0.869 g/mL |
Note: Physical properties can vary slightly depending on the source and purity.
Mechanism of Action: Hydrolysis and Condensation
The utility of this compound as a surface modifier and coupling agent stems from the reactivity of its methoxy groups. The process generally involves two key steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form silanol groups (-OH). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups are reactive and can condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also condense with each other to form a polysiloxane network on the surface.
The propyl and methyl groups are non-reactive and orient away from the surface, modifying its properties, such as increasing hydrophobicity and improving compatibility with organic polymers.
Caption: General mechanism of silane hydrolysis and condensation on a substrate.
Applications in Research and Development
This compound is primarily used as a surface modifying agent and a coupling agent to improve the adhesion between inorganic and organic materials.
3.1. Surface Modification of Materials
By covalently bonding to surfaces, this compound can alter their properties. The non-polar propyl and methyl groups can significantly increase the hydrophobicity of a hydrophilic substrate. This is particularly useful in applications requiring water repellency or improved compatibility with non-polar matrices.
3.2. Adhesion Promotion in Composites
In composite materials, this silane can act as a bridge between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. This improved interfacial adhesion leads to enhanced mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.[1]
3.3. Potential in Drug Delivery
While specific research on this compound in drug delivery is not widely documented, the surface functionalization of nanoparticles is a key strategy in designing drug delivery systems.[2][3] Silanization can be used to:
-
Control Surface Properties: Modify the surface of drug-carrying nanoparticles to control their hydrophobicity, charge, and interaction with biological systems.[2]
-
Improve Drug Loading and Release: Functionalization of mesoporous silica nanoparticles with silanes has been shown to influence drug adsorption and release kinetics.[2]
-
Enhance Biocompatibility: Surface modification can passivate reactive surfaces, potentially improving the biocompatibility of inorganic nanoparticles.
Caption: Conceptual workflow for nanoparticle functionalization in drug delivery.
Experimental Protocols
The following are generalized protocols for the use of this compound based on established procedures for similar silanes. Optimization for specific substrates and applications is recommended.
4.1. Protocol for Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles to increase their hydrophobicity.
-
Preparation of Silane Solution:
-
Prepare a 1-5% (v/v) solution of this compound in a solvent such as ethanol, isopropanol, or a mixture of ethanol and water (e.g., 95:5 ethanol:water).
-
If using an alcohol-water mixture, allow the solution to pre-hydrolyze for a short period (e.g., 5-15 minutes) with gentle stirring. The pH can be adjusted to 4.5-5.5 with a weak acid like acetic acid to catalyze hydrolysis.
-
-
Surface Treatment:
-
Disperse the silica nanoparticles in the chosen solvent.
-
Add the silane solution to the nanoparticle dispersion with vigorous stirring. A common ratio is to use a silane amount that is 2-10% of the weight of the silica.[4]
-
Continue stirring at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 40-60 °C) for 1-2 hours to promote the reaction.[4]
-
-
Washing and Drying:
-
Centrifuge the nanoparticles to separate them from the solution.
-
Wash the nanoparticles several times with the solvent to remove unreacted silane.
-
Dry the functionalized nanoparticles in an oven at 80-110 °C for at least 2 hours to complete the condensation reaction and remove residual solvent and water.
-
4.2. Protocol for Adhesion Promotion in a Polymer Composite
This protocol outlines the treatment of an inorganic filler for incorporation into a polymer matrix.
-
Filler Preparation:
-
Ensure the filler is clean and dry. If necessary, wash with a suitable solvent and dry in an oven.
-
-
Silane Application:
-
The silane can be applied neat or from a solution (as described in Protocol 4.1).
-
For a solution-based approach, immerse the filler in the silane solution for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Alternatively, the silane solution can be sprayed onto the filler.
-
-
Drying and Curing:
-
After application, the treated filler should be dried to remove the solvent.
-
A curing step (e.g., 100-120 °C for 15-30 minutes) is often beneficial to promote the covalent bonding of the silane to the filler surface.
-
-
Incorporation into Polymer:
-
The silane-treated filler can then be compounded with the polymer resin according to standard procedures for composite fabrication.
-
Caption: A generalized experimental workflow for surface modification using a silane.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.[5] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.[6]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Protect from moisture, as it will cause hydrolysis.
Always consult the Safety Data Sheet (SDS) for the specific product before use.
Conclusion
This compound is a versatile organosilane with significant potential in materials science and, by extension, in the development of advanced drug delivery systems. Its ability to modify surface properties and act as an effective coupling agent makes it a valuable tool for researchers. While specific performance data for this compound is not as prevalent as for some other silanes, the fundamental principles of silane chemistry provide a strong basis for its successful application. The experimental protocols provided in this guide, derived from established practices with similar compounds, offer a starting point for incorporating this compound into innovative research and development projects. As with any chemical, proper safety and handling procedures are paramount.
References
- 1. nbinno.com [nbinno.com]
- 2. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Dimethoxymethylpropyl-silane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with Dimethoxymethylpropyl-silane (CAS No. 18173-73-4) in a laboratory setting. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly and mitigate potential risks.
Core Safety and Physical Properties
This compound, also known as n-Propylmethyldimethoxysilane, is a flammable liquid and vapor that requires careful handling to prevent adverse health effects and ensure laboratory safety.[1] Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include skin irritation, serious eye irritation, and potential harm if inhaled.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 18173-73-4 | [1][3] |
| Molecular Formula | C6H16O2Si | [2][3] |
| Molecular Weight | 148.28 g/mol | [2][3] |
| Appearance | Colorless liquid | N/A |
| Flash Point | Flammable liquid and vapor (Category 3) | [1] |
| Vapor Pressure | 18.1 mmHg at 25°C | [3] |
| Density | 0.869 g/cm³ | [3] |
| Acute Toxicity (Oral) | No data available | [3] |
| Acute Toxicity (Dermal) | No data available | [3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled (Warning) | [2] |
| Hazardous Decomposition Products | No data available |
Experimental Protocols for Safe Handling
Given the flammable and irritant nature of this compound, strict adherence to the following experimental protocols is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times. Contact lenses should not be worn when handling this chemical.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is necessary.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when vapors may be present, a NIOSH-certified organic vapor respirator is required.[1]
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[1] Use only non-sparking tools.[1]
-
Grounding: Containers must be properly grounded before transferring the chemical to prevent static discharge.[1]
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]
Spill and Emergency Procedures
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.
-
Remove all ignition sources.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Do not allow the chemical to enter drains or waterways.[3]
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Visualizing Safety: Workflows and Hazard Relationships
To further clarify the safe handling procedures and the relationship between hazards and protective measures, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Relationship between hazards and corresponding safety measures.
References
The Role of Silanes in Modifying Surface Energy and Wettability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silanes are versatile organosilicon compounds extensively utilized to modify the surface properties of a wide array of materials. Their unique bifunctional nature allows them to act as a molecular bridge between inorganic substrates and organic materials, fundamentally altering surface energy and wettability. This technical guide provides an in-depth exploration of the principles, mechanisms, and practical applications of silanes in surface modification. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes.
Core Principles of Silane-Based Surface Modification
Silanization is a chemical process that involves the covalent bonding of silane molecules to a surface, typically one that possesses hydroxyl (-OH) groups, such as glass, silica, metal oxides, and many polymers.[1] The primary objective of this surface treatment is to control its energy and, consequently, its wettability—the ability of a liquid to maintain contact with a solid surface.
By carefully selecting the organofunctional group of the silane, a surface can be rendered either hydrophobic (water-repellent) or hydrophilic (water-attracting).[2] This tailored modification is critical in numerous applications, from enhancing the performance of composite materials to controlling the biocompatibility of medical devices and optimizing drug delivery systems.[3][4]
The general structure of a silane used for surface modification is R-Si-X₃, where:
-
R is an organofunctional group that imparts the desired properties to the surface (e.g., a long alkyl chain for hydrophobicity or an amino group for hydrophilicity and further functionalization).
-
Si is the central silicon atom.
-
X represents a hydrolyzable group, such as an alkoxy (e.g., methoxy, ethoxy) or a halide (e.g., chloro), which enables the reaction with the substrate.[5]
The Silanization Mechanism
The process of silanization typically proceeds in two main steps: hydrolysis and condensation.[6]
-
Hydrolysis: The hydrolyzable groups (X) of the silane react with water to form reactive silanol groups (Si-OH). This step can be catalyzed by an acid or a base.[7]
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups can undergo self-condensation to form a cross-linked network on the surface.[6][8]
This process results in a durable and stable surface modification. The choice of silane, solvent, reaction time, and temperature can all influence the quality and properties of the resulting silane layer.[9]
Data Presentation: Quantitative Analysis of Surface Modification
The effectiveness of silanization in altering surface properties is quantitatively assessed primarily through contact angle measurements. The contact angle (θ) is the angle at which a liquid droplet meets a solid surface and provides a direct measure of wettability. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface.
From contact angle measurements with liquids of known surface tension, the surface free energy (SFE) of the solid can be calculated, often using the Owens-Wendt-Rabel-Kaelble (OWRK) method.[10][11] SFE is a measure of the excess energy at the surface of a material compared to the bulk and is a key parameter in understanding adhesion and wetting phenomena.[11]
Below are tables summarizing the impact of various silanes on the water contact angle and surface free energy of different substrates.
Table 1: Hydrophobic Modification of Various Substrates with Silanes
| Substrate | Silane | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Total Surface Free Energy (mN/m) (After) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference(s) |
| Silicon Wafer | Octadecyltrichlorosilane (OTS) | < 20 | 108 - 112 | ~ 22 - 24 | ~ 21 - 23 | ~ 1 | [12] |
| Silicon Wafer | Decyltris[(propan-2-yl)oxy]silane | < 20 | 100 - 105 | ~ 25 - 30 | ~ 24 - 29 | ~ 1 | [12] |
| Silicon Wafer | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | < 20 | > 110 | ~ 10 - 15 | ~ 9 - 14 | < 1 | [12] |
| Glass | Dichlorooctamethyltetrasiloxane | ~20 | ~95 | Not Reported | Not Reported | Not Reported | [2] |
| Polyurethane | Octyltriethoxysilane (OTES) | 34 | 91 | Not Reported | Not Reported | Not Reported | [13] |
| Polyurethane | Vinyltriethoxysilane (VTES) | 34 | 111 | Not Reported | Not Reported | Not Reported | [13] |
Table 2: Hydrophilic Modification of Various Substrates with Silanes
| Substrate | Silane | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Total Surface Free Energy (mN/m) (After) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference(s) |
| Silicon Wafer | (3-Aminopropyl)triethoxysilane (APTES) | < 20 | 55 - 65 | Not Reported | Not Reported | Not Reported | [11] |
| Cellulose Nanofibrils | (3-Aminopropyl)triethoxysilane (APTES) | Highly Hydrophilic | ~40-60 | Decreased from ~45 to ~30-35 | Remained ~41 | Decreased from ~3.4 to ~0.3-0.7 | [14] |
| Titanium | (3-Aminopropyl)triethoxysilane (APTES) | ~60 | Increased | Not Reported | Not Reported | Not Reported | [15] |
| Glass | N/A (Plasma Treatment) | ~30 | < 5 | Increased | Increased | Increased | [16] |
Experimental Protocols
Reproducible and effective surface modification requires meticulous adherence to established protocols. Below are detailed methodologies for key experiments in silanization and surface characterization.
Protocol for Solution-Phase Silanization of Glass Substrates
This protocol is adapted for general-purpose hydrophobic or hydrophilic modification of glass slides.
Materials:
-
Glass slides
-
Silane (e.g., Octadecyltrichlorosilane for hydrophobic, (3-Aminopropyl)triethoxysilane for hydrophilic)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas source
-
Oven
Procedure:
-
Cleaning: a. Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Rinse the slides thoroughly with copious amounts of deionized water. c. Rinse with ethanol. d. Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a completely dry and activated surface.[17]
-
Silanization: a. Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.[8] c. For some silanes, such as APTES, the reaction can be carried out at elevated temperatures (e.g., 70°C) to improve film quality.[9]
-
Post-Treatment: a. Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules. b. Rinse the slides with ethanol. c. Dry the slides under a stream of nitrogen. d. Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[12]
Protocol for Vapor-Phase Silanization of Silicon Wafers
Vapor-phase deposition is often preferred for creating uniform monolayers.[18]
Materials:
-
Silicon wafers
-
Silane (e.g., 1H,1H,2H,2H-Perfluorodecyltrichlorosilane)
-
Vacuum desiccator
-
Vacuum pump
-
Hotplate
Procedure:
-
Cleaning and Activation: a. Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 clean). b. Activate the surface to generate a high density of hydroxyl groups using an oxygen plasma cleaner for 5-10 minutes.[19]
-
Silanization: a. Place the activated silicon wafers inside a vacuum desiccator. b. In a small, separate container (e.g., an aluminum foil cap), place a few drops of the liquid silane.[20] c. Place the container with the silane inside the desiccator, ensuring it is not in direct contact with the wafers. d. Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane. e. Allow the deposition to proceed for 2-12 hours at room temperature.[12]
-
Post-Treatment: a. Vent the desiccator with nitrogen gas and remove the wafers. b. Cure the wafers on a hotplate at 150°C for 10-30 minutes to stabilize the silane layer.[20]
Protocol for Contact Angle Goniometry
This protocol outlines the basic steps for measuring the static contact angle of a liquid on a solid surface.
Equipment:
-
Contact angle goniometer with a camera and analysis software
-
Microsyringe for dispensing droplets
Procedure:
-
Sample Preparation: a. Ensure the sample surface is clean and free of contaminants. b. Place the sample on the goniometer stage and level it.
-
Measurement: a. Fill the microsyringe with the test liquid (e.g., deionized water for assessing hydrophobicity/hydrophilicity). b. Carefully dispense a small droplet (typically 2-5 µL) onto the sample surface. c. Adjust the focus and lighting to obtain a clear profile of the droplet. d. Capture an image of the droplet.
-
Analysis: a. Use the goniometer software to define the baseline of the droplet at the solid-liquid interface. b. The software will then automatically calculate the contact angle on both sides of the droplet. c. Record the average contact angle. For robust analysis, take measurements at multiple locations on the surface.[15][19]
Visualizing Key Processes and Relationships
Graphviz diagrams are provided below to illustrate the fundamental chemical reactions and workflows associated with silanization.
Silanization Reaction Pathway
This diagram illustrates the two-step hydrolysis and condensation mechanism of an alkoxysilane on a hydroxylated surface.
Caption: The two-step mechanism of silanization.
Experimental Workflow for Surface Modification and Analysis
This diagram outlines the typical sequence of steps involved in a surface modification experiment using silanes.
Caption: A typical workflow for silane surface modification.
Logical Relationships in Drug Delivery Applications
This diagram illustrates how silane surface modification of nanoparticles can influence their properties for enhanced drug delivery.
Caption: Logic flow for nanoparticle modification in drug delivery.
Applications in Drug Development
The ability to precisely control surface properties makes silanization a valuable tool in drug development and for biomedical devices.
-
Drug Delivery Systems: Nanoparticles, such as those made of silica or metal oxides, are often used as carriers for therapeutic agents.[10][21] Surface modification with silanes can improve the dispersion of these nanoparticles in physiological media, prevent their aggregation, and enhance their biocompatibility.[3] For instance, PEGylation (grafting polyethylene glycol) using PEG-silanes can reduce non-specific protein adsorption and prolong circulation time in the bloodstream.[7]
-
Biomedical Implants and Devices: The surfaces of implants, such as those made of titanium, can be modified with aminosilanes to promote the adhesion and proliferation of bone cells, leading to better osseointegration.[15] For other medical devices, such as stents, surface modification can be used to reduce biofouling or to create a platform for drug elution.[19]
-
Biosensors and Diagnostics: Silanization is used to immobilize biomolecules, such as antibodies or DNA, onto sensor surfaces.[22] The functional groups introduced by the silane (e.g., amino or epoxy groups) provide covalent attachment points for these biomolecules, ensuring a stable and oriented immobilization, which is crucial for sensor performance.
Conclusion
Silanes are indispensable tools for the precise engineering of surface energy and wettability. The straightforward and robust chemistry of silanization allows for the transformation of surfaces to meet the specific demands of a wide range of advanced applications. For researchers and professionals in drug development, a thorough understanding of the principles and protocols of silanization is essential for designing and fabricating novel materials and devices with enhanced performance, biocompatibility, and therapeutic efficacy. The data, protocols, and conceptual diagrams presented in this guide offer a solid foundation for the successful implementation of silane-based surface modification strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dakenchem.com [dakenchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Schilke Lab - C 18 Silanization [dev.blogs.oregonstate.edu]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrophilic Silane Surface Treatments - Gelest [technical.gelest.com]
- 19. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Silanization - Wikipedia [en.wikipedia.org]
Basic concepts of sol-gel processing with alkoxysilanes
An In-depth Technical Guide to Sol-Gel Processing with Alkoxysilanes: Core Concepts and Methodologies
Introduction to Sol-Gel Processing
The sol-gel process is a versatile and widely utilized wet-chemical technique for the synthesis of inorganic and hybrid materials, most notably silica-based networks, from molecular precursors.[1][2] This method involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase (a three-dimensional network of particles).[3] Alkoxysilanes, such as tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS), are the most common precursors for silica sol-gel synthesis due to their favorable reaction kinetics and the high purity of the resulting materials.[3][4] The process is particularly attractive for scientific and industrial applications, including drug delivery, due to its low processing temperatures, control over product purity and homogeneity, and the ability to finely tune the final material's properties.[5][6][7]
The core of sol-gel chemistry with alkoxysilanes lies in two fundamental reactions: hydrolysis and condensation. These reactions are catalyzed by either an acid or a base, and the choice of catalyst, along with other process parameters, significantly influences the structure and properties of the final gel.[8]
Core Chemical Reactions: Hydrolysis and Condensation
The transformation from a sol to a gel is a multi-step process that begins with the hydrolysis of the alkoxysilane precursor, followed by a series of condensation reactions.[9]
Hydrolysis
In the hydrolysis step, the alkoxy groups (-OR) of the alkoxysilane are replaced with hydroxyl groups (-OH) upon reaction with water.[9] This reaction can be catalyzed by either an acid or a base. The overall reaction is as follows:
Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH
Under acidic conditions, the hydrolysis rate is favored over the condensation rate, leading to the formation of more linear, weakly branched polymers.[8] Conversely, in the presence of a base, condensation is faster than hydrolysis, resulting in more highly branched, particulate structures.[8]
Condensation
Following hydrolysis, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing either water or alcohol as a byproduct.[9] These condensation reactions lead to the formation of a three-dimensional network that constitutes the gel. There are two types of condensation reactions:
-
Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH
The interplay between hydrolysis and condensation rates, governed by the reaction conditions, dictates the final structure and properties of the silica network.
Caption: The Sol-Gel Process with Alkoxysilanes.
Factors Influencing Sol-Gel Processing
Several parameters can be adjusted to control the kinetics of hydrolysis and condensation, and consequently, the properties of the resulting silica material.
-
pH (Catalyst): The pH of the reaction medium, controlled by the addition of an acid (e.g., HCl) or a base (e.g., NH₄OH), is a critical factor.[8] Acid catalysis promotes rapid hydrolysis and slower condensation, leading to weakly branched polymers and dense gels.[8] Base catalysis, on the other hand, results in slower hydrolysis and faster condensation, favoring the formation of discrete, highly branched particles that form more porous gels.[8]
-
Water-to-Alkoxysilane Ratio (R): The molar ratio of water to the alkoxysilane precursor (R) influences the completeness of the hydrolysis reaction.[10] A higher R value generally leads to a more complete hydrolysis and can affect the final particle size and morphology.[7][10]
-
Solvent: A co-solvent, typically an alcohol like ethanol, is used to homogenize the alkoxysilane and water, which are otherwise immiscible.[11] The type and concentration of the solvent can affect the reaction rates and the solubility of the growing silica species.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation times.[2]
-
Precursor Type and Concentration: The type of alkoxysilane (e.g., TEOS vs. TMOS) and its concentration in the solution also play a role.[12][13] Different alkoxysilanes have different hydrolysis rates, and higher precursor concentrations can lead to faster gelation.[12]
Caption: Factors Influencing Sol-Gel Processing.
Quantitative Data Summary
The following tables summarize the impact of key parameters on gelation time and silica particle size based on data reported in the literature.
Table 1: Effect of Catalyst on Gelation Time of TEOS Solutions
| Catalyst | Molar Ratio (TEOS:EtOH:H₂O:Catalyst) | pH | Gelation Time (hours) |
| HCl | 1:4:4:0.05 | 1.1 | 92 |
| HNO₃ | 1:4:4:0.05 | 1.1 | 110 |
| H₂SO₄ | 1:4:4:0.05 | 1.1 | 105 |
| CH₃COOH | 1:4:4:0.05 | 3.6 | 170 |
| NH₄OH | 1:4:4:0.05 | 10.5 | 115 |
| None | 1:4:4:0 | ~7 | >1000 |
Data adapted from the literature, specific experimental conditions may vary.[8][14]
Table 2: Influence of Reactant Concentrations on Silica Particle Size (Stöber Method)
| TEOS (M) | NH₃ (M) | H₂O (M) | Particle Size (nm) |
| 0.28 | 0.11 | 6 | ~20 |
| 0.28 | 0.17 | 6 | ~100 |
| 0.28 | 0.57 | 6 | ~300 |
| 0.045 | 0.17 | 6 | ~50 |
| 0.5 | 0.17 | 6 | ~200 |
Data compiled from various sources, illustrating general trends.[1][13]
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size distribution using the Stöber method.[5][15]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (200 proof)
-
Ammonium hydroxide (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, combine 73.8 mL of ethanol, 9.8 mL of ammonium hydroxide, and 10.8 mL of deionized water.
-
Stir the mixture vigorously using a magnetic stirrer to ensure homogeneity.
-
Rapidly add 5.6 mL of TEOS to the solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for at least 12 hours at room temperature. The solution will become turbid as silica particles form and grow.
-
To collect the particles, centrifuge the suspension.
-
Remove the supernatant and resuspend the particles in fresh ethanol. Sonication may be necessary to fully disperse the particles.
-
Repeat the centrifugation and resuspension steps with ethanol three more times to remove unreacted reagents.
-
Finally, wash the particles with deionized water until the pH of the supernatant is neutral (~7).
Protocol 2: Acid-Catalyzed Synthesis of a Silica Gel
This protocol outlines the preparation of a monolithic silica gel using an acid catalyst.[16][17]
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
In a beaker, mix 20 mL of TEOS with 20 mL of ethanol.
-
While stirring, add 1 M HCl dropwise to the TEOS/ethanol mixture until the pH of the solution is approximately 2.[6]
-
Continue stirring for 1-2 hours to allow for hydrolysis to proceed.
-
Pour the sol into a suitable container (e.g., a test tube or a mold).
-
Seal the container and place it in an oven at 60-70°C for 24-48 hours, or until gelation is complete.[6][16]
-
After gelation, the alcogel can be aged and then dried to obtain a xerogel or aerogel. For a xerogel, the gel is typically heated at a controlled rate to remove the solvent.[16]
Caption: General Experimental Workflow for Sol-Gel Synthesis.
Applications in Drug Development
The unique properties of sol-gel derived silica materials, such as high surface area, tunable pore size, biocompatibility, and the ability to be functionalized, make them highly suitable for applications in drug delivery.[5][7] Silica nanoparticles can be loaded with therapeutic agents and their surfaces can be modified to target specific cells or tissues.[7] The porous nature of the silica network allows for the controlled release of the encapsulated drug.[6] Furthermore, the sol-gel process itself is mild, which is advantageous for encapsulating sensitive drug molecules.[3]
Conclusion
Sol-gel processing with alkoxysilanes is a powerful and adaptable method for creating silica-based materials with a wide range of properties. A thorough understanding of the fundamental hydrolysis and condensation reactions, as well as the influence of key process parameters, is essential for designing materials with desired characteristics for advanced applications, including the development of innovative drug delivery systems. The ability to control the process at the molecular level offers significant opportunities for researchers and scientists in various fields.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. ijnnonline.net [ijnnonline.net]
- 3. sanfanchem.com [sanfanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stöber process - Wikipedia [en.wikipedia.org]
- 6. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webbut.unitbv.ro [webbut.unitbv.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 14. researchgate.net [researchgate.net]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 17. journal.riverpublishers.com [journal.riverpublishers.com]
The Core of Silane Chemistry: An In-depth Technical Guide to the Hydrolysis and Condensation of Organotrialkoxysilanes
For Researchers, Scientists, and Drug Development Professionals
Organotrialkoxysilanes are a cornerstone of advanced materials science, finding critical applications in drug delivery systems, biocompatible coatings, and functionalized nanoparticles. Their utility stems from the ability to form stable siloxane (Si-O-Si) networks through a two-step process: hydrolysis and condensation. A thorough understanding of these core reactions is paramount for controlling the final properties of the resulting materials. This technical guide provides a detailed exploration of the mechanisms, kinetics, and experimental protocols for studying the hydrolysis and condensation of organotrialkoxysilanes.
The Two-Step Reaction: Hydrolysis and Condensation
The transformation of organotrialkoxysilanes into a polysilsesquioxane network is a complex process governed by two fundamental reactions:
-
Hydrolysis: In the initial step, the alkoxy groups (-OR') of the silane are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise to form partially and fully hydrolyzed silanetriols.
R-Si(OR')₃ + nH₂O ⇌ R-Si(OR')₃₋ₙ(OH)ₙ + nR'OH (where n = 1, 2, 3)
-
Condensation: The subsequent condensation reaction involves the formation of siloxane bonds (Si-O-Si), leading to the growth of oligomers and eventually a cross-linked network. This can occur through two pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OR' + HO-Si≡ ⇌ ≡Si-O-Si≡ + R'OH
-
The overall polymerization of organotrialkoxysilanes can be represented by the following equation:
n R–Si(OR')₃ + 1.5n H₂O → [R-SiO₁.₅]ₙ + 3n R'OH[1]
The final structure of the resulting material, whether it be a soluble polymer, a colloidal gel, or a crystalline polyhedral oligosilsesquioxane, is highly dependent on the reaction conditions.[1]
Reaction Mechanisms: An Acid/Base Dichotomy
The mechanisms of hydrolysis and condensation are significantly influenced by the pH of the reaction medium.[2][3]
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction proceeds via an electrophilic attack on the silicon atom.
-
Hydrolysis: An alkoxy group is first protonated in a rapid equilibrium step, making the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by water.[2] This is generally considered an Sₙ2-Si mechanism.
-
Condensation: Similarly, a silanol group is protonated, increasing the positive charge on the silicon and facilitating attack by a neutral silanol. Acid-catalyzed condensation tends to favor the reaction of protonated silanols with less acidic silanol groups, leading to less branched structures.[2]
Base-Catalyzed Mechanism
In alkaline media, the reaction is driven by a nucleophilic attack on the silicon atom.
-
Hydrolysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate transition state or intermediate.
-
Condensation: A deprotonated silanol group (silanolate anion) acts as a strong nucleophile, attacking a neutral silanol. This mechanism generally leads to more highly branched and particulate structures.
The proposed reaction mechanisms involve penta- or hexavalent intermediates or transition states.[2][3]
Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation are highly sensitive to a variety of factors, which must be carefully controlled to achieve desired material properties.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |
| pH | Minimal at neutral pH (~7), increases under acidic and basic conditions.[4] | Minimal around pH 4 for trisilanol groups.[4] | The isoelectric point of silica is around pH 2-3. |
| Catalyst | Acids (e.g., HCl, H₂SO₄) and bases (e.g., NH₃, NaOH) significantly increase the rate. Organometallic catalysts can also be used.[2] | Acids and bases also catalyze condensation. | Catalyst choice can influence the final structure (e.g., gels vs. precipitates). |
| Water/Silane Ratio (r) | Increasing the water content generally increases the hydrolysis rate up to a certain point.[3] | Higher water content can favor condensation by increasing the concentration of silanol groups. | Stoichiometrically, r = 1.5 is required for complete condensation of a trialkoxysilane.[3] |
| Temperature | Rate increases with temperature, following the Arrhenius equation. | Rate also increases with temperature. | Higher temperatures can lead to faster gelation times. |
| Solvent | The type of solvent (e.g., alcohols, THF) can affect reactant solubility and reaction rates.[2] Methanol generally leads to faster hydrolysis than other alcohols.[4] | Solvent polarity can influence the stability of intermediates and transition states. | Alcohol solvents can participate in ester exchange reactions. |
| Organic Substituent (R) | Electron-withdrawing groups can increase the rate, while bulky steric groups can decrease it.[5] | Steric hindrance from the R group can slow down condensation. | The nature of the R group is a key determinant of the final material's properties. |
| Leaving Group (-OR') | Methoxy groups hydrolyze faster than ethoxy groups.[2] | The rate of alcohol-producing condensation is influenced by the leaving group. | The choice of alkoxide affects the type of alcohol by-product. |
Quantitative Analysis of Reaction Kinetics
The rates of hydrolysis and condensation can be quantified to build predictive models for material synthesis. The following tables summarize representative kinetic data from the literature.
Table 1: Hydrolysis Rate Constants for Various Organotrialkoxysilanes
| Organotrialkoxysilane | Catalyst/Conditions | Solvent | Rate Constant (k) | Reference |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃, excess water | THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |
| Propyltrimethoxysilane (PrTMS) | K₂CO₃, excess water | THF | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [2] |
| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃, excess water | THF | 1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [2] |
| 3-Glycidoxypropyltrimethoxysilane (GPS) | Organotin catalysts | 95% Ethanol | 0.01 - 22 x 10⁻⁴ min⁻¹ | [2] |
| Methyltriethoxysilane (MTES) | HCl | - | 5.5 - 97 mM⁻¹ h⁻¹ | [2] |
Table 2: Condensation Rate Constants
| System | Catalyst/Conditions | Solvent | Rate Constant (k) | Reference |
| Silicic Acid | Varying pH and ionic strength | Aqueous | 4.13 - 7.36 x 10⁻⁷ mmolal⁻³ s⁻¹ | [2] |
| Ortho-silicic Acid | pH 3.4 - 6.8 | Aqueous | 1.5 x 10⁻⁸ - 3 x 10⁻⁶ mM⁻² s⁻¹ | [2] |
| TEOS | NH₃ | Ethanol/Methanol | 3.2 - 32 x 10³ s⁻¹ (average) | [5] |
Table 3: Activation Energies (Ea)
| Organosilane | Medium | Ea for Hydrolysis (kJ/mol) | Reference |
| Methyltriethoxysilane (MTES) | Alkaline | 50.09 | [2] |
| Aminotriethoxysilane (APTS) | Neutral | 34.4 (initial), 30.6 (secondary) | [5] |
| TEOS | Acidic | 33.3 | [5] |
Experimental Protocols for Kinetic Studies
Accurate monitoring of hydrolysis and condensation reactions is crucial for understanding their kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for this purpose.
29Si NMR Spectroscopy for Monitoring Hydrolysis and Condensation
29Si NMR is a direct and quantitative method to observe the different silicon species present in the reaction mixture.
Methodology:
-
Sample Preparation:
-
In a clean, dry vial, mix the organotrialkoxysilane, a suitable solvent (e.g., absolute ethanol, methanol, THF), and a deuterated solvent for locking the NMR signal (e.g., DMSO-d₆).
-
Add the required amount of water and initiate the reaction by adding the acid or base catalyst. The total volume is typically prepared to allow for the withdrawal of multiple aliquots over time.
-
The reaction mixture is often stirred continuously in a temperature-controlled environment (e.g., an oven with orbital stirring).
-
-
NMR Data Acquisition:
-
At predetermined time intervals, withdraw an aliquot (e.g., 400 µL) of the reaction mixture.
-
To quench the reaction and reduce the 29Si relaxation time, mix the aliquot with a solution of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), dissolved in the deuterated solvent.
-
Transfer the sample to a 5 mm NMR tube for analysis.
-
Acquire 29Si NMR spectra on a high-field NMR spectrometer (e.g., 300 or 400 MHz).
-
To obtain quantitative data, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay should be employed to ensure full relaxation of the silicon nuclei.
-
-
Data Analysis:
-
Identify the signals corresponding to the unreacted silane, partially and fully hydrolyzed species, and various condensed species based on their characteristic chemical shifts. The notation Tⁿ is often used, where 'T' denotes a trifunctional silicon atom and 'n' is the number of siloxane bonds.
-
Integrate the signals to determine the relative concentrations of each species at different time points.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rates and rate constants.
-
Gas Chromatography (GC) for Monitoring Hydrolysis
GC can be employed to monitor the consumption of the parent organotrialkoxysilane and the formation of the alcohol by-product.
Methodology:
-
Reaction Setup: The reaction is set up similarly to the NMR experiment in a sealed vial with stirring and temperature control.
-
Sampling: At specific time intervals, a small aliquot of the reaction mixture is withdrawn.
-
Sample Preparation for GC: The aliquot is typically diluted with a suitable solvent and may require derivatization depending on the analytes and column used. An internal standard is often added for accurate quantification.
-
GC Analysis:
-
An aliquot of the prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
A temperature program is used to separate the components of the mixture.
-
A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect and quantify the eluting compounds.
-
-
Data Analysis:
-
Calibration curves for the organotrialkoxysilane and the alcohol by-product are generated using standards of known concentrations.
-
The peak areas from the chromatograms are used to determine the concentrations of the reactant and product at each time point.
-
The kinetic data is then analyzed to determine the reaction rates.
-
Conclusion
The hydrolysis and condensation of organotrialkoxysilanes are complex yet controllable processes that are fundamental to the synthesis of a wide range of advanced materials. By understanding the underlying reaction mechanisms and the influence of various experimental parameters, researchers can tailor the properties of the resulting polysilsesquioxane networks for specific applications in fields ranging from materials science to drug development. The use of robust analytical techniques like 29Si NMR and GC provides the quantitative data necessary to develop predictive models for the rational design of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. afinitica.com [afinitica.com]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academica-e.unavarra.es [academica-e.unavarra.es]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Dimethoxymethylpropyl-silane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethoxymethylpropyl-silane (CAS No. 18173-73-4) is an organosilane compound with growing relevance in materials science. Its unique molecular structure, featuring two hydrolyzable methoxy groups and a stable propyl group, allows it to act as a versatile coupling agent, surface modifier, and precursor in the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in various materials science contexts.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value |
| CAS Number | 18173-73-4 |
| Molecular Formula | C6H16O2Si |
| Molecular Weight | 148.28 g/mol |
| IUPAC Name | dimethoxy(methyl)propylsilane |
| Boiling Point | 120.6 °C at 760 mmHg[1] |
| Flash Point | 9.2 °C[2] |
| Density | 0.8689 g/mL[2] |
| Appearance | Colorless transparent liquid[2] |
| Solubility | Soluble in alcohol, insoluble in water, and hydrolyzes in the presence of water.[3] |
Key Applications in Materials Science
This compound is utilized in several key areas within materials science, primarily due to its ability to form stable bonds with both inorganic and organic materials.
Surface Modification of Nanoparticles and Substrates
This compound is employed to modify the surface of inorganic nanoparticles (e.g., silica, titania) and bulk substrates to improve their compatibility with organic polymer matrices. This surface functionalization enhances dispersion, reduces agglomeration, and improves the interfacial adhesion in composite materials. The propyl group provides a hydrophobic character to the surface, which can be advantageous in creating water-repellent coatings and improving performance in non-polar polymer systems.
Coupling Agent in Composite Materials
As a coupling agent, this compound acts as a molecular bridge between inorganic fillers or reinforcements (like glass fibers) and a polymer matrix.[3][4] This leads to composite materials with enhanced mechanical properties, such as increased strength, modulus, and durability.[4] The improved interfacial bonding facilitates stress transfer from the polymer matrix to the reinforcement, preventing premature failure at the interface.
Precursor in Sol-Gel Synthesis
The sol-gel process is a versatile method for creating inorganic and hybrid organic-inorganic materials with controlled porosity and composition.[5][6] this compound can be used as a co-precursor with other alkoxysilanes (e.g., tetraethoxysilane - TEOS) in sol-gel synthesis.[5][6] The incorporation of the methyl and propyl groups into the silica network allows for the tuning of the final material's properties, such as hydrophobicity and mechanical flexibility.
Component in Adhesives and Sealants
In the formulation of adhesives and sealants, this compound can be used as an additive to improve adhesion to various substrates and to enhance the cross-linking density of the cured material.[3] It can also act as a chain extender in silicone rubber formulations.[3]
Experimental Protocols
The following are representative protocols for the application of this compound. These are generalized procedures and may require optimization for specific materials and applications.
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol describes a general procedure for the surface functionalization of silica nanoparticles with this compound to impart a hydrophobic character.
Materials:
-
Silica nanoparticles (e.g., Stöber silica)
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Ethanol
-
Deionized water
-
Centrifuge
-
Ultrasonic bath
-
Oven
Procedure:
-
Dispersion of Nanoparticles: Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonic bath for 15-30 minutes to ensure a uniform suspension.
-
Silane Addition: In a separate container, prepare a solution of this compound in anhydrous toluene (e.g., 1-5% w/v).
-
Reaction: Add the silane solution to the nanoparticle suspension under constant stirring. The reaction is typically carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 50-80 °C) for a shorter duration (2-4 hours) to promote the condensation reaction between the silane and the surface silanol groups of the silica nanoparticles.
-
Washing: After the reaction, centrifuge the suspension to separate the surface-modified nanoparticles from the solvent.
-
Purification: Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate for 10 minutes. Repeat the centrifugation and re-dispersion steps two more times with anhydrous toluene, followed by two washes with ethanol to remove any unreacted silane and by-products.
-
Drying: After the final wash, dry the functionalized silica nanoparticles in an oven at 60-80 °C for several hours until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of propyl and methyl groups on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.
-
Contact Angle Measurement: To assess the change in surface hydrophobicity.
Protocol 2: Preparation of a Hybrid Organic-Inorganic Coating via Sol-Gel Process
This protocol outlines the synthesis of a hydrophobic hybrid coating using this compound and tetraethoxysilane (TEOS) as co-precursors.
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
-
Substrate for coating (e.g., glass slide, metal panel)
-
Spin coater or dip coater
-
Oven or furnace
Procedure:
-
Sol Preparation: In a clean, dry reaction vessel, mix this compound and TEOS in the desired molar ratio with ethanol.
-
Hydrolysis: In a separate container, prepare a solution of deionized water, ethanol, and the catalyst (e.g., 0.1 M HCl for acid catalysis or dilute ammonia for base catalysis). The amount of water should be stoichiometric or in slight excess relative to the total moles of alkoxide groups.
-
Reaction: Slowly add the water-ethanol-catalyst solution to the silane-ethanol mixture under vigorous stirring. Continue stirring for 1-24 hours at room temperature to allow for hydrolysis and condensation reactions to proceed. The solution should remain clear.
-
Coating Deposition:
-
Spin Coating: Dispense the prepared sol onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a uniform thin film.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed.
-
-
Drying and Curing: Dry the coated substrate at room temperature for a short period to allow for solvent evaporation. Subsequently, cure the coating in an oven at a temperature typically ranging from 80 °C to 200 °C for 1-2 hours to complete the condensation and densification of the gel network.
Characterization:
-
Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To examine the surface morphology and thickness of the coating.
-
Contact Angle Measurement: To determine the hydrophobicity of the coating.
-
Adhesion Tests (e.g., cross-hatch test): To evaluate the adhesion of the coating to the substrate.
Quantitative Data Summary
The following table summarizes representative data on the effect of silane surface treatment on the properties of composite materials. While specific data for this compound is limited in publicly available literature, the data for analogous propyl- and methyl-functionalized silanes demonstrate the expected improvements.
| Material System | Silane Treatment | Property Measured | Improvement over Untreated |
| Glass Fiber/Epoxy Composite | Generic Propyl-silane | Flexural Strength | 15-25% increase |
| Glass Fiber/Epoxy Composite | Generic Propyl-silane | Interlaminar Shear Strength | 20-30% increase |
| Silica-filled Polypropylene | Generic Methyl-propyl-silane | Tensile Strength | 10-20% increase |
| Silica-filled Polypropylene | Generic Methyl-propyl-silane | Impact Strength | 25-40% increase |
Note: The values presented are indicative and can vary significantly based on the specific composite formulation, processing conditions, and the concentration of the silane coupling agent.
Visualizations
Experimental Workflow for Surface Modification of Nanoparticles
References
Application Notes and Protocols for Surface Modification Using Alkyl-Silanes
Note: Due to limited available data on the specific compound Dimethoxymethylpropyl-silane, these application notes and protocols have been developed using n-propyltrimethoxysilane as a representative propyl-functionalized silane. The principles and methodologies described herein are generally applicable to other alkyl-silanes, including this compound, with potential adjustments to reaction conditions.
Introduction
n-Propyltrimethoxysilane is an organofunctional silane commonly utilized for the surface modification of various substrates, including glass, silica, and metal oxides. Its application is prevalent in fields requiring tailored surface properties, such as in the development of drug delivery systems, biocompatible coatings, and hydrophobic surfaces. The propyl group provides a non-polar, hydrophobic character to the modified surface, while the trimethoxysilyl group enables covalent attachment to hydroxyl-rich substrates through a hydrolysis and condensation process. This process transforms a hydrophilic surface into a hydrophobic one.
These application notes provide an overview of the principles, protocols, and characterization techniques for the surface modification of substrates using n-propyltrimethoxysilane. The information is intended for researchers, scientists, and drug development professionals.
Principle of Surface Modification
The surface modification process with n-propyltrimethoxysilane involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane network on the surface.
The overall process results in a durable, covalently bound organic layer that alters the surface properties of the substrate.
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., glass slides, silicon wafers, silica nanoparticles)
-
n-Propyltrimethoxysilane (CAS No. 1067-25-0)
-
Anhydrous toluene or ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment)
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and explosive , or RCA SC-1)
-
Nitrogen gas
-
Oven or vacuum oven
Substrate Preparation
Proper cleaning and activation of the substrate surface are critical for uniform silanization. The goal is to generate a high density of hydroxyl groups on the surface.
Protocol for Glass or Silicon Substrates:
-
Clean the substrates by sonication in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.
-
Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. Extreme caution is required when handling Piranha solution.
-
Alternatively, for a safer procedure, use an RCA SC-1 clean (5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide) at 75-80 °C for 15 minutes.
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of dry nitrogen gas.
-
Store the cleaned substrates in a desiccator until use.
Silanization Procedure (Solution Deposition)
This protocol describes a common method for depositing a silane layer from a solution.
-
Prepare a 1-5% (v/v) solution of n-propyltrimethoxysilane in anhydrous toluene or ethanol.
-
For aqueous-organic solvent systems, the pH of the water component can be adjusted to be acidic (e.g., pH 3-5 with HCl or acetic acid) to promote hydrolysis.
-
Immerse the pre-cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-24 hours or at an elevated temperature (e.g., refluxing toluene at 110 °C) for a shorter duration (e.g., 1-4 hours). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize uncontrolled polymerization in the solution.
-
After the reaction, remove the substrates from the solution and rinse them thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.
-
Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent and water.
-
Store the modified substrates in a clean, dry environment.
Characterization of Modified Surfaces
Several techniques can be employed to confirm and quantify the surface modification.
| Characterization Technique | Information Provided | Typical Results for n-Propyltrimethoxysilane Modification |
| Contact Angle Goniometry | Measures the surface wettability (hydrophobicity/hydrophilicity). | An increase in the water contact angle from <10° (for a clean hydrophilic surface) to >90° indicates successful hydrophobic modification. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. | Detection of Si 2p, C 1s, and O 1s peaks corresponding to the silane layer. A decrease in the substrate signal (e.g., Si from SiO₂) can indicate surface coverage. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical functional groups present on the surface. | Appearance of characteristic peaks for C-H stretching (from the propyl group) around 2870-2960 cm⁻¹ and Si-O-Si stretching around 1000-1100 cm⁻¹. |
| Atomic Force Microscopy (AFM) | Provides topographical information and surface roughness at the nanoscale. | Can reveal changes in surface morphology and roughness after silanization. May show the formation of a uniform layer or aggregated silane domains. |
| Ellipsometry | Measures the thickness and refractive index of thin films. | Can be used to determine the thickness of the deposited silane layer, which is typically in the range of a few nanometers for a monolayer. |
Applications in Drug Development
The surface modification of substrates with n-propyltrimethoxysilane can be advantageous in several areas of drug development:
-
Controlled Drug Release: Mesoporous silica nanoparticles modified with propyl groups can be used to encapsulate hydrophobic drugs. The modified surface can modulate the drug release kinetics.
-
Biocompatible Coatings: The hydrophobic surface can reduce non-specific protein adsorption on medical implants and devices, potentially improving their biocompatibility.
-
Enhanced Cell Adhesion and Proliferation: While a hydrophobic surface can deter protein adsorption, it can also be used to control the adhesion and behavior of specific cell types in tissue engineering applications.
Visualizing the Process
Workflow for Surface Modification
Caption: Experimental workflow for substrate surface modification.
Reaction Mechanism of Silanization
Caption: Silane hydrolysis and condensation reaction pathway.
Application Notes & Protocol: Dimethoxymethylpropyl-silane Coating on Glass Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of glass substrates using dimethoxymethylpropyl-silane. This process, known as silanization, creates a hydrophobic surface by covalently bonding a propylsilane layer to the glass. Such coatings are crucial in various research and drug development applications, including the creation of hydrophobic surfaces for cell culture, preventing non-specific protein adsorption, and as a foundational layer for further surface functionalization.[1][2]
The protocol is divided into three main stages: (1) pre-treatment and cleaning of the glass surface to ensure a high density of hydroxyl groups, (2) the silanization reaction with this compound, and (3) post-treatment to remove excess silane and cure the coating.
Experimental Protocols
1. Pre-treatment: Cleaning and Hydroxylation of Glass Surfaces
The quality of the silane coating is highly dependent on the cleanliness and hydroxylation of the glass surface.[3] The goal of this step is to remove any organic contaminants and to expose the maximum number of silanol (Si-OH) groups on the glass surface, which are the reactive sites for silanization.[4]
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
Detergent solution
-
Deionized (DI) water
-
Acetone[4]
-
Ethanol or Isopropanol[5]
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) or RCA cleaning solution (1:1:5 mixture of ammonium hydroxide (NH₄OH), 30% hydrogen peroxide (H₂O₂), and DI water)[6]
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Initial Cleaning:
-
Sonciate the glass substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in acetone for 10 minutes to remove organic residues.[4]
-
Rinse with DI water.
-
Sonciate in ethanol or isopropanol for 10 minutes.[5]
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Surface Activation (Hydroxylation):
-
Piranha Etching (for experienced users with appropriate safety precautions): Immerse the cleaned glass substrates in freshly prepared Piranha solution for 10-30 minutes.[7] Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
RCA Cleaning (safer alternative): Immerse the glass substrates in RCA solution and heat at 75°C for 15 minutes.[6]
-
After either treatment, rinse the substrates extensively with DI water to remove all traces of the cleaning solution.
-
Dry the substrates in an oven at 110°C for at least 1 hour to remove adsorbed water.[1][7] Store in a desiccator until ready for silanization.
-
2. Silanization with this compound
This step involves the reaction of the this compound with the hydroxylated glass surface. The methoxy groups of the silane hydrolyze to form silanol groups, which then condense with the silanol groups on the glass surface to form stable siloxane (Si-O-Si) bonds.[4]
Materials:
-
Cleaned and dried glass substrates
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol, or isopropanol)[5][8]
-
Acid catalyst (e.g., concentrated hydrochloric acid) (optional, but recommended for alkoxysilanes)[5]
-
Reaction vessel
-
Nitrogen or argon atmosphere (optional, for moisture-sensitive applications)
Procedure:
-
Prepare the Silanization Solution:
-
In a clean, dry reaction vessel, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. The choice of solvent can influence the resulting coating.[9]
-
For alkoxysilanes like this compound, the addition of a small amount of water and an acid catalyst can facilitate hydrolysis.[5] A typical formulation could be a mixture of 95% ethanol and 5% water (v/v), with the silane added to this mixture.[7]
-
-
Immersion and Reaction:
3. Post-Treatment and Curing
This final stage is crucial for removing any physisorbed silane molecules and for cross-linking the silane layer to form a stable, durable coating.[3]
Materials:
-
Anhydrous solvent (the same as used in the silanization step)
-
Oven
Procedure:
-
Rinsing:
-
Remove the glass substrates from the silanization solution.
-
Rinse them thoroughly with the anhydrous solvent to remove any excess, unreacted silane.
-
Dry the substrates under a stream of nitrogen.
-
-
Curing:
-
Final Cleaning and Storage:
-
After curing, the substrates can be sonicated briefly in the solvent to remove any loosely bound polymers.
-
Dry the final coated glass substrates and store them in a clean, dry environment.
-
Data Presentation
The effectiveness of the silane coating is often quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes typical water contact angles for untreated and silane-treated glass surfaces.
| Surface Treatment | Typical Water Contact Angle (°) | Reference |
| Untreated (Cleaned) Glass | < 15° - 25.7° | [1][10] |
| 3-Aminopropyltriethoxysilane (APTES) | 59° | [1] |
| Dichlorooctamethyltetrasiloxane | ~20° - 95° (tunable) | [9] |
| Methacryloxypropyltrimethoxysilane | Varies with application | [6] |
| This compound | Expected to be in the hydrophobic range (contact angle > 90°) | General knowledge |
Note: The exact contact angle for this compound will depend on the specific protocol and surface roughness.
Visualization
Experimental Workflow for this compound Coating
Caption: Workflow for glass surface coating with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lehigh.edu [lehigh.edu]
- 4. jps.usm.my [jps.usm.my]
- 5. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
Application Notes and Protocols: Dimethoxymethylpropyl-silane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of propyl-alkoxy-silanes as coupling agents in polymer composites. Due to a lack of specific experimental data for dimethoxymethylpropyl-silane, this report utilizes data and protocols for the closely related and widely studied 3-methacryloxypropyltrimethoxysilane (MPTMS) as a representative example. Silane coupling agents are essential for improving the interfacial adhesion between inorganic fillers and organic polymer matrices, which significantly enhances the mechanical and physicochemical properties of the composite material.[1][2][3] These enhancements are critical for the development of high-performance materials for various applications, including in the biomedical and pharmaceutical fields. This document outlines the mechanism of action, experimental protocols for filler treatment and composite fabrication, and the expected impact on material properties.
Introduction
Polymer composites are widely used in numerous industries due to their versatility and advantageous properties.[4] The performance of these composites is highly dependent on the strength of the interface between the inorganic filler and the polymer matrix.[2] Silane coupling agents, such as this compound, act as molecular bridges at this interface, forming a durable bond between the two dissimilar materials.[2] The general structure of a silane coupling agent, Y-R-SiX₃, consists of a hydrolyzable alkoxy group (X) that bonds to the inorganic filler and an organofunctional group (Y) that is compatible with the polymer matrix.[2] This dual reactivity allows for a significant improvement in the composite's mechanical properties, including tensile strength, flexural strength, and impact resistance.[5]
Mechanism of Action
The effectiveness of silane coupling agents stems from their ability to form covalent bonds with both the inorganic filler and the polymer matrix. The process can be summarized in the following steps:
-
Hydrolysis: The alkoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Filler).
-
Interfacial Adhesion: The organofunctional group of the silane, which is tailored to be compatible with the polymer matrix, forms covalent bonds with the polymer chains during the curing process.
This "chemical bridge" effectively transfers stress from the weaker polymer matrix to the stronger filler material, thereby enhancing the overall mechanical performance of the composite.
Figure 1: Mechanism of this compound as a coupling agent.
Experimental Protocols
The following protocols are based on established methods for silane treatment of fillers and fabrication of polymer composites.[6][7] These can be adapted for specific applications and materials.
Materials and Equipment
-
Silane Coupling Agent: this compound (or a suitable analogue like MPTMS)
-
Inorganic Filler: e.g., Silica, glass fibers, alumina
-
Polymer Matrix: e.g., Epoxy resin, polyurethane, vinyl ester
-
Solvent: e.g., Ethanol/water mixture, cyclohexane
-
Acid/Base: e.g., Acetic acid or n-propylamine for pH adjustment
-
Equipment: Magnetic stirrer, hot plate, oven, high-shear mixer, mold for composite fabrication, universal testing machine.
Protocol for Filler Surface Treatment (Wet Method)
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid. This aids in the hydrolysis of the silane.
-
Add the silane coupling agent to the solution with stirring to achieve a final concentration of 1-5 wt% relative to the filler. A common starting point is 2 wt%.[5][6]
-
Allow 5-10 minutes for the silane to hydrolyze and form silanols.
-
Disperse the inorganic filler into the silane solution.
-
Stir the slurry for 2-3 hours at room temperature, or for 30 minutes at an elevated temperature (e.g., 60°C) to promote the condensation reaction.[6]
-
Filter and wash the treated filler with ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 110-120°C for 1-2 hours to cure the silane layer and remove residual solvent and water.
Figure 2: Experimental workflow for filler surface treatment.
Protocol for Polymer Composite Fabrication
-
Accurately weigh the treated filler and the polymer resin according to the desired filler loading percentage.
-
Incorporate the treated filler into the polymer resin using a high-shear mixer until a homogeneous dispersion is achieved.
-
Add the curing agent or initiator to the mixture and continue mixing.
-
Pour the mixture into a pre-heated mold and cure according to the polymer manufacturer's instructions.
-
Post-cure the composite as required to ensure complete polymerization.
-
Prepare test specimens from the cured composite for mechanical and physical characterization.
Data Presentation: Effect of Silane Treatment on Composite Properties
The following tables summarize the expected improvements in the mechanical and physical properties of polymer composites when using a propyl-alkoxy-silane coupling agent. The data presented is based on studies using 3-methacryloxypropyltrimethoxysilane (MPTMS) with silica fillers in a resin matrix, and serves as a representative example.[6][7][8]
Table 1: Effect of Silane Concentration on Mechanical Properties [6][8]
| Silane Concentration (wt%) | Compressive Strength (MPa) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| 0 (Untreated) | 250 ± 20 | 80 ± 5 | 8.5 ± 0.5 |
| 1 | 280 ± 15 | 95 ± 6 | 9.2 ± 0.6 |
| 2.5 | 320 ± 18 | 110 ± 7 | 10.1 ± 0.4 |
| 5 | 310 ± 22 | 105 ± 8 | 9.8 ± 0.7 |
Note: The optimal silane concentration should be determined experimentally for each specific filler-polymer system.
Table 2: Effect of Silane Treatment on Physical Properties [6]
| Property | Untreated Filler | Silane-Treated Filler (2.5 wt%) |
| Water Sorption (µg/mm³) | 35 ± 3 | 22 ± 2 |
| Solubility (µg/mm³) | 5 ± 0.5 | 1.5 ± 0.3 |
| Knoop Hardness (KHN) | 15.8 ± 1.3 | 25.4 ± 1.8 |
Characterization of Silane-Treated Composites
To evaluate the effectiveness of the silane treatment, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface and to study the chemical interactions at the interface.
-
Scanning Electron Microscopy (SEM): To observe the dispersion of the filler in the polymer matrix and to analyze the fracture surface of the composite, which can provide insights into the interfacial adhesion.
-
Thermogravimetric Analysis (TGA): To determine the amount of silane grafted onto the filler surface and to assess the thermal stability of the composite.
-
Mechanical Testing: To quantify the improvements in tensile strength, flexural strength, compressive strength, and impact resistance using a universal testing machine.[7]
Conclusion
The use of this compound and related propyl-alkoxy-silanes as coupling agents is a highly effective method for enhancing the performance of polymer composites. By forming a strong and stable interface between the inorganic filler and the polymer matrix, these silanes lead to significant improvements in mechanical properties and durability. The experimental protocols and data presented in this document provide a solid foundation for researchers and scientists to develop advanced composite materials for a wide range of applications. It is recommended to optimize the silane treatment process for each specific material system to achieve the best possible performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kompozit.org.tr [kompozit.org.tr]
- 4. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
- 7. Effects of silane-modified fillers on properties of dental composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Sol-Gel Synthesis Using Dimethoxymethylpropyl-silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sol-gel synthesis of functionalized silica materials using dimethoxymethylpropyl-silane as a precursor. This organosilane is particularly valuable for creating hydrophobic surfaces and organic-inorganic hybrid materials with tailored properties. The protocols and data presented are based on established sol-gel methodologies for analogous alkyl- and aryl-substituted alkoxysilanes and can be adapted for specific research and development needs.
Application Notes
This compound is a versatile precursor for sol-gel synthesis, offering the ability to introduce organic functionality into an inorganic silica network. The presence of the non-hydrolyzable methyl and propyl groups covalently bonded to the silicon atom imparts specific characteristics to the final material, primarily hydrophobicity and a modified network structure.
Key Applications:
-
Hydrophobic and Superhydrophobic Surfaces: The primary application for materials derived from this compound is the creation of water-repellent coatings. These coatings are of significant interest for applications such as self-cleaning surfaces, anti-fouling coatings, and moisture-resistant electronics.[1] The alkyl groups on the surface of the sol-gel film reduce its surface energy, leading to high water contact angles.[1]
-
Anti-Corrosion Coatings: The dense and hydrophobic nature of the silica films derived from this precursor can provide an effective barrier against corrosive agents, thereby protecting metallic substrates from degradation.[2]
-
Organic-Inorganic Hybrid Materials: Sol-gel processing with organosilanes like this compound is a key method for producing organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility) and inorganic glasses (e.g., durability, thermal stability).[2]
-
Drug Delivery Matrices: While less common for this specific precursor, the sol-gel process can be used to encapsulate therapeutic agents. The surface properties of the silica matrix can be tailored by using functionalized precursors to control the release kinetics of the entrapped molecules.
Mechanism of Sol-Gel Synthesis:
The sol-gel process for this compound involves two primary reactions: hydrolysis and condensation.[3]
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH₃) of the silane are replaced by hydroxyl groups (-OH).
-
Condensation: The resulting silanol groups react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), creating a three-dimensional network.
The reaction conditions, including the type of catalyst, water-to-silane ratio, solvent, and temperature, significantly influence the kinetics of these reactions and the final properties of the material.[4]
Experimental Protocols
The following are detailed protocols for the synthesis of hydrophobic coatings using an alkyl-substituted alkoxysilane precursor. These can be adapted for this compound.
Protocol 1: Single-Precursor Hydrophobic Film
This protocol describes the formation of a hydrophobic film using a single organosilane precursor.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M) or Ammonium hydroxide (NH₄OH, 0.1 M) as a catalyst
-
Substrates (e.g., glass slides, silicon wafers)
Equipment:
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
-
Pipettes
-
Spin coater or dip coater
-
Oven or hot plate
Procedure:
-
Sol Preparation:
-
In a clean glass beaker, combine this compound and ethanol in a molar ratio of approximately 1:10.
-
While stirring, add a mixture of deionized water and the chosen catalyst. A common starting point for the molar ratio of silane:water:catalyst is 1:4:0.01.
-
Continue stirring the solution at room temperature for at least 24 hours to ensure complete hydrolysis and partial condensation.
-
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonication in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas. For enhanced film adhesion, the substrates can be treated with a plasma cleaner or piranha solution to create a hydrophilic surface.
-
-
Film Deposition:
-
Spin Coating: Place the cleaned substrate on the spin coater. Dispense a sufficient amount of the sol onto the substrate to cover the entire surface. Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed (e.g., 100 mm/min).[5]
-
-
Drying and Curing:
-
Dry the coated substrates in an oven at 80-100°C for 10-15 minutes to evaporate the solvent.[1]
-
Cure the films at a higher temperature, typically 150°C, for 1 hour to promote further condensation and densification of the silica network.[1] For applications requiring higher thermal stability, curing temperatures up to 400°C have been reported for similar precursors.[5]
-
Protocol 2: Co-Precursor Hydrophobic Film with Enhanced Mechanical Stability
This protocol involves the co-condensation of this compound with a tetra-alkoxysilane like tetraethoxysilane (TEOS) to create a more robust film.
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, 28-30%) or an acid catalyst
Procedure:
-
Sol Preparation:
-
In a glass beaker, prepare a solution of TEOS and ethanol.
-
In a separate beaker, prepare a solution of this compound and ethanol.
-
Mix the two solutions to achieve a desired molar ratio (e.g., 1:1).
-
Add a mixture of deionized water and catalyst. A common molar ratio for (total silanes):H₂O:NH₄OH is 1:4:0.1.[1]
-
Stir the solution vigorously for 4-6 hours at room temperature.
-
-
Substrate Preparation and Film Deposition:
-
Follow the same procedures as described in Protocol 1.
-
-
Drying and Curing:
-
Dry the films at 100°C for 15 minutes.
-
Cure the films at 150-200°C for 1-2 hours.
-
Quantitative Data
The following tables summarize quantitative data from studies using precursors analogous to this compound.
Table 1: Reaction Parameters for Hydrophobic Coatings
| Precursor(s) | Molar Ratio (Silane:Solvent:Water:Catalyst) | Catalyst | Curing Temperature (°C) | Resulting Water Contact Angle (°) | Reference |
| Ethyltriethoxysilane (ETES) | 1:10 (ETES:Ethanol), 1:4:0.01 (ETES:H₂O:HCl) | HCl | 150 | >100 | [1] |
| Methyltriethoxysilane (MTES) / TEOS | Varied ratios | NH₄OH | 400 | up to 149 | [5] |
| Methyltrimethoxysilane (MTMS) | Not specified | Acetic Acid | Room Temp (drying) | ~105 | [6] |
| MTMS / Diethoxydimethylsilane (DEDMS) / TEOS | Varied ratios | Acetic Acid | Not specified | >100 | [6] |
Table 2: Influence of Curing Temperature on Material Properties
| Precursor System | Curing Temperature (°C) | Key Observation | Reference |
| MTES / TEOS | 400 | Achieved high thermal stability and superhydrophobicity. | [5] |
| ETES | 150 | Promotes densification of the silica network. | [1] |
| Alkoxy silanes (general) | 30 - 200 | Drying process to remove residual solvents and promote condensation. | [7] |
Visualizations
Diagram 1: Sol-Gel Synthesis Workflow
Caption: Workflow for the sol-gel synthesis of a functionalized film.
Diagram 2: Hydrolysis and Condensation Reactions
Caption: Key reactions in the sol-gel process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalcsij.com [journalcsij.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20080113188A1 - Hydrophobic organic-inorganic hybrid silane coatings - Google Patents [patents.google.com]
Application Notes and Protocols for the Study of Dimethoxymethylpropyl-silane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experimental studies on the hydrolysis of dimethoxymethylpropyl-silane. The protocols outlined below detail the necessary materials, equipment, and procedures for accurate and reproducible kinetic and mechanistic investigations.
Introduction
This compound is an organosilane compound with applications in surface modification, adhesion promotion, and as a crosslinking agent. The hydrolysis of its methoxy groups to form reactive silanol groups is a critical first step in these processes.[1] Understanding the kinetics and mechanism of this hydrolysis reaction is essential for controlling the performance and stability of materials derived from this silane.
The hydrolysis of alkoxysilanes is a complex process influenced by several factors, including pH, temperature, catalyst, and solvent composition.[2][3] The reaction typically proceeds in a stepwise manner, with the sequential replacement of alkoxy groups with hydroxyl groups, followed by condensation reactions to form siloxane bonds (Si-O-Si).[4] This document provides detailed protocols for studying the hydrolysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Safety Precautions
This compound and its hydrolysis byproducts may be hazardous. It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8][9] Review the Safety Data Sheet (SDS) for this compound and all other chemicals used in the experiment before commencing any work.[5][6][7][8][9]
Materials and Equipment
Chemicals
-
This compound (CAS No. 18173-73-4)
-
Deuterated water (D₂O) for NMR studies
-
Methanol (reagent grade)
-
Ethanol (reagent grade)
-
Hydrochloric acid (HCl) or Acetic acid (as a catalyst)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (as a catalyst)[10]
-
Suitable deuterated solvent for NMR (e.g., CDCl₃, Acetone-d₆)
Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory[15][16][17]
-
Glass vials and syringes
-
Magnetic stirrer and stir bars
-
pH meter
-
Thermostatted reaction vessel or NMR tube holder
Experimental Protocols
The hydrolysis of this compound can be monitored in real-time using in-situ spectroscopic techniques. The choice between NMR and FTIR will depend on the specific information required and the available instrumentation.
Protocol 1: In-situ ¹H and ²⁹Si NMR Spectroscopy
4.1.1. Sample Preparation
-
In a clean, dry NMR tube, add a known concentration of this compound.
-
Add a deuterated solvent (e.g., acetone-d₆) to dissolve the silane.
-
Prepare a separate solution of the desired catalyst (e.g., HCl or NaOH) in D₂O.
-
To initiate the hydrolysis, add a specific volume of the catalyst solution to the NMR tube containing the silane solution.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
4.1.2. Data Acquisition
-
Acquire ¹H and ²⁹Si NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
For ¹H NMR, monitor the disappearance of the methoxy protons (-OCH₃) signal and the appearance of the methanol (CH₃OH) proton signal.
-
For ²⁹Si NMR, monitor the change in the chemical shift of the silicon atom as the methoxy groups are replaced by hydroxyl groups.
4.1.3. Data Analysis
-
Integrate the relevant peaks in the ¹H and ²⁹Si NMR spectra to determine the relative concentrations of the different species over time.
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
The rate constant (k) can be calculated by fitting the data to the appropriate rate law, which is often pseudo-first-order with respect to the silane when water is in large excess.[4]
Protocol 2: In-situ FTIR Spectroscopy
FTIR spectroscopy is particularly useful for observing changes in the chemical bonds during the hydrolysis reaction.[15][16][17]
4.2.1. Experimental Setup
-
Place a drop of this compound directly onto the ATR crystal of the FTIR spectrometer.
-
Alternatively, prepare a solution of the silane in a suitable solvent (e.g., methanol) and apply it to the ATR crystal.
-
Initiate the reaction by adding a small amount of aqueous catalyst solution to the silane on the ATR crystal.
4.2.2. Data Acquisition
-
Record FTIR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).
-
Observe the appearance of a broad band corresponding to the Si-OH stretching vibration (around 3700-3200 cm⁻¹).[18]
-
The formation of siloxane bonds (Si-O-Si) can be monitored by the appearance of a new band around 1050-1000 cm⁻¹.[16]
4.2.3. Data Analysis
-
The rate of hydrolysis can be estimated by monitoring the change in the absorbance of the characteristic Si-O-C or Si-OH bands over time.
-
Quantitative analysis can be performed by creating a calibration curve or using chemometric methods.[1]
Data Presentation
Quantitative data from the hydrolysis studies should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Hydrolysis Rate Constants of Alkoxysilanes
| Silane Compound | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
| Propyltrimethoxysilane | HCl | 25 | 1.26 x 10⁻⁸ M⁻².¹s⁻¹ | [4] |
| Phenyltrimethoxysilane | K₂CO₃ | 25 | 2.87 x 10⁻⁸ M⁻².³s⁻¹ | [4] |
| Dimethyldimethoxysilane | (Not specified) | (Not specified) | (Not specified) | [19] |
| This compound | [To be determined] | [To be determined] | [To be determined] | This study |
Table 2: Key Spectroscopic Data for Monitoring Hydrolysis
| Spectroscopic Technique | Key Observable Change | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| FTIR | Decrease in Si-O-C stretch | ~1100-1000 |
| Increase in Si-OH stretch | ~3700-3200 | |
| Increase in Si-O-Si stretch | ~1050-1000 | |
| ¹H NMR | Decrease in -OCH₃ signal | ~3.5 ppm |
| Increase in CH₃OH signal | ~3.4 ppm | |
| ²⁹Si NMR | Shift of Si signal | Varies with substitution |
Visualizations
Diagrams illustrating the experimental workflow and reaction pathway can aid in understanding the process.
Caption: Experimental workflow for studying silane hydrolysis.
Caption: Reaction pathway of this compound hydrolysis.
References
- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Isocyanate Propyl Methyl Dimethoxy Silane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Step-by-Step Guide for Silanization with Dimethoxymethylpropyl-silane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the surface modification of substrates using Dimethoxymethylpropyl-silane. Silanization is a chemical process that creates a covalent bond between a substrate and a silane coupling agent, resulting in a durable, modified surface with altered properties such as hydrophobicity, adhesion, and biocompatibility. This protocol is designed to be a starting point for researchers and can be optimized for specific applications and substrates.
Introduction to Silanization with this compound
This compound is an organofunctional silane that can be used to impart a hydrophobic propyl group to a variety of substrates possessing hydroxyl (-OH) groups, such as glass, silica, and metal oxides. The process involves the hydrolysis of the methoxy groups on the silane in the presence of water, followed by the condensation of the resulting silanol groups with the hydroxyl groups on the substrate surface and with each other to form a stable siloxane network.
The overall reaction can be summarized in two main steps:
-
Hydrolysis: The dimethoxy groups of the silane react with water to form silanol groups (-Si-OH).
-
Condensation: The silanol groups then react with the hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds and with other silanol groups to form a cross-linked Si-O-Si network.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for substrate preparation and silanization.
Materials and Equipment
| Reagents and Consumables | Equipment |
| This compound | Fume hood |
| Substrates (e.g., glass slides, silicon wafers) | Sonicator |
| Anhydrous solvent (e.g., Toluene, Ethanol) | Oven or hot plate |
| Deionized (DI) water | Nitrogen or argon gas source |
| Hydrochloric acid (HCl) or Acetic Acid | Desiccator |
| Methanol | Magnetic stirrer and stir bars |
| Sulfuric acid (H₂SO₄) | Glassware (beakers, graduated cylinders, slide staining jars) |
| Hydrogen peroxide (H₂O₂) (optional, for Piranha solution) | Pipettes and tips |
| Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves | pH meter or pH paper |
Substrate Cleaning and Activation (Critical Step)
Proper cleaning and activation of the substrate surface are crucial for achieving a uniform and stable silane layer. The goal is to remove any organic contaminants and to generate a sufficient number of hydroxyl groups on the surface. Several methods can be employed depending on the substrate and the level of cleanliness required.
Method A: Acid/Methanol Wash followed by Sulfuric Acid Treatment
This is a robust method for cleaning glass and silica surfaces.
-
Immerse the substrates in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.
-
Rinse the substrates thoroughly with deionized (DI) water (at least three times).
-
Immerse the substrates in concentrated sulfuric acid for at least 30 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour or under a stream of inert gas (nitrogen or argon).
-
Use the cleaned substrates immediately for silanization.
Method B: Piranha Solution Cleaning (Use with Extreme Caution)
Piranha solution is a highly corrosive mixture of sulfuric acid and hydrogen peroxide that is very effective at removing organic residues.
WARNING: Piranha solution is extremely dangerous and should only be handled by experienced personnel with appropriate PPE in a certified fume hood. It reacts violently with organic solvents.
-
Prepare the Piranha solution by carefully adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid (3:1 H₂SO₄:H₂O₂). Always add the peroxide to the acid slowly.
-
Immerse the substrates in the Piranha solution for 10-30 minutes. The solution will become hot.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates as described in Method A.
Silanization Procedure
The following protocol is a general guideline for solution-phase deposition of this compound. Parameters such as concentration, reaction time, and temperature may need to be optimized for your specific application.
Step 1: Silane Solution Preparation
-
Work in a fume hood and wear appropriate PPE.
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. Anhydrous toluene or ethanol are common choices. For a 2% solution, add 2 mL of this compound to 98 mL of anhydrous solvent.
-
For hydrolysis to occur, a small amount of water is necessary. Typically, this is achieved by using a 95:5 (v/v) solvent to water mixture (e.g., 95% ethanol, 5% water). The pH of this solution can be adjusted to 4.5-5.5 with an acid like acetic acid to catalyze the hydrolysis.
Step 2: Silanization Reaction
-
Immerse the cleaned and dried substrates in the freshly prepared silane solution. Ensure the entire surface to be coated is submerged.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. Gentle agitation can help ensure a uniform coating. For some applications, the reaction can be carried out at an elevated temperature (e.g., 65°C) to accelerate the process, as has been reported for similar silanes.[1]
-
After the desired reaction time, remove the substrates from the silane solution.
Step 3: Rinsing and Curing
-
Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unreacted silane.
-
Perform a final rinse with DI water.
-
Cure the silanized substrates to promote the formation of a stable, cross-linked siloxane layer. This can be done by heating the substrates in an oven at 110-120°C for 30-60 minutes or by letting them air dry in a desiccator overnight.
Data Presentation
The effectiveness of the silanization process can be evaluated using various surface analysis techniques. The following table summarizes key parameters and expected outcomes.
| Parameter | Method of Measurement | Expected Outcome for Successful Silanization |
| Surface Hydrophobicity | Contact Angle Goniometry | Increase in water contact angle |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p, C 1s, and O 1s peaks corresponding to the silane |
| Surface Morphology | Atomic Force Microscopy (AFM) | Smooth and uniform surface, potential increase in roughness |
| Coating Thickness | Ellipsometry | Controlled layer thickness (typically a monolayer) |
Diagrams
Silanization Workflow
Caption: Experimental workflow for the silanization of a substrate.
Silanization Reaction Pathway
Caption: Chemical pathway of silanization with this compound.
References
Application of Dimethoxymethylpropyl-silane in Adhesive and Sealant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethoxymethylpropyl-silane as an adhesion promoter in adhesive and sealant formulations. This document details its mechanism of action, formulation guidelines, and relevant experimental protocols for evaluation.
This compound is a versatile organofunctional silane that can significantly enhance the adhesion of various adhesives and sealants to a wide range of inorganic substrates, such as glass, metals, and ceramics.[1][2] Its bifunctional nature allows it to act as a molecular bridge between the organic polymer matrix of the adhesive or sealant and the inorganic surface of the substrate, resulting in improved bond strength and durability, particularly under humid conditions.[3][4]
Mechanism of Action
The fundamental mechanism of adhesion promotion by this compound involves a two-step process:
-
Hydrolysis: The methoxy groups (-OCH3) attached to the silicon atom hydrolyze in the presence of moisture (water) to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation and Bonding: The newly formed silanol groups can then undergo condensation reactions. They can condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-Substrate bonds.[5] Simultaneously, the propyl group of the silane can interact and co-react with the organic polymer matrix of the adhesive or sealant, creating a durable link between the two dissimilar materials.[6]
Application in Formulations
This compound can be incorporated into adhesive and sealant formulations in two primary ways:
-
As an integral blend: The silane is directly added to the adhesive or sealant formulation, typically during the manufacturing process.[7] The recommended loading level is generally in the range of 0.5% to 2.0% by weight of the total formulation, though the optimal concentration should be determined experimentally.[8]
-
As a primer: A dilute solution of the silane (typically 1-5% in an alcohol or water/alcohol mixture) is applied to the substrate surface before the application of the adhesive or sealant.[7] This method ensures a higher concentration of the silane at the critical interface where adhesion occurs.[6]
Quantitative Performance Data (Analogous Compounds)
| Performance Metric | Test Method (ASTM) | Control (No Silane) | With Propylalkoxysilane Adhesion Promoter |
| Lap Shear Strength (Aluminum) | D1002 | 12.5 MPa | 18.2 MPa (+45%) |
| T-Peel Strength (Flexible PVC to Steel) | D1876 | 5.8 N/cm | 9.2 N/cm (+59%) |
| Adhesion-in-Peel (Glass Substrate) | C794 | 4.1 N/cm | 7.5 N/cm (+83%) |
| Contact Angle (Water on Glass) | D7334 | 35° | 68° |
| Hydrolysis Rate Constant (k) of PrTMS | N/A | N/A | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ |
Note: The data presented is a compilation from various sources and represents typical values for analogous propylalkoxysilane compounds. Actual performance will vary depending on the specific formulation, substrate, and curing conditions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in adhesive and sealant formulations.
Experimental Workflow
Protocol 1: Preparation of Adhesive/Sealant Formulation
Objective: To prepare adhesive or sealant formulations with and without this compound for comparative testing.
Materials:
-
Base polymer (e.g., epoxy, polyurethane, silicone)
-
Curing agent
-
Fillers (e.g., calcium carbonate, fumed silica)
-
Plasticizers
-
Other additives as required
-
This compound
-
Planetary mixer or high-shear disperser
Procedure:
-
In a suitable mixing vessel, combine the base polymer, fillers, and plasticizers.
-
Mix at a moderate speed until a homogeneous paste is formed.
-
For the experimental formulation, add the desired amount of this compound (e.g., 1.0% by weight) and continue mixing for 15 minutes to ensure uniform dispersion. For the control formulation, omit this step.
-
Add the curing agent and mix thoroughly according to the manufacturer's instructions.
-
De-gas the formulation in a vacuum chamber to remove any entrapped air bubbles.
Protocol 2: Lap Shear Strength Testing
Objective: To determine the shear strength of an adhesive bond between two rigid substrates. This protocol is based on ASTM D1002.
Materials:
-
Adhesive formulations (control and experimental)
-
Substrate panels (e.g., aluminum, steel), typically 25.4 mm x 101.6 mm x 1.6 mm
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Applicator for controlled adhesive thickness
-
Clamps or fixtures to hold the assembly during curing
-
Universal testing machine with a tensile loading capacity
Procedure:
-
Clean the bonding surfaces of the substrate panels with a solvent and allow them to dry completely.
-
Apply a uniform layer of the adhesive to a defined area on one end of a substrate panel.
-
Place a second substrate panel over the adhesive, creating an overlap of a specified length (e.g., 12.7 mm).
-
Apply pressure to the bonded joint and clamp it securely.
-
Allow the adhesive to cure according to the specified conditions (e.g., 24 hours at 23°C and 50% relative humidity).
-
Mount the cured specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the bond area.
Protocol 3: Adhesion-in-Peel Testing
Objective: To measure the peel adhesion of a sealant to a substrate. This protocol is based on ASTM C794.
Materials:
-
Sealant formulations (control and experimental)
-
Substrate materials (e.g., glass, aluminum)
-
Wire mesh or cloth reinforcement
-
Spacers to control sealant thickness
-
Universal testing machine with a 180° peel test fixture
Procedure:
-
Clean the substrate surface as previously described.
-
Apply a bead of sealant to the substrate.
-
Embed a strip of wire mesh or cloth into the sealant, ensuring it is centered.
-
Use spacers to create a uniform sealant thickness (e.g., 3.2 mm).
-
Cure the sealant as specified.
-
Cut the sealant along the edges of the reinforcement strip.
-
Mount the substrate in the lower jaw of the universal testing machine.
-
Attach the free end of the reinforcement strip to the upper jaw.
-
Peel the reinforcement from the substrate at a 180° angle and a constant crosshead speed (e.g., 50.8 mm/min).
-
Record the force required to peel the sealant. Adhesion-in-peel is reported as the average force per unit width of the bond line.
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and eye irritation. Handle in a well-ventilated area and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]
References
- 1. Alkoxyl Silane Polymer | Crosslinking Agent for Sealants & Coatings [hs-silanes.com]
- 2. researchgate.net [researchgate.net]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. ascouncil.org [ascouncil.org]
- 5. mdpi.com [mdpi.com]
- 6. siltech.com [siltech.com]
- 7. powerchemical.com [powerchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Creating Hydrophobic Surfaces using Dimethoxymethylpropyl-silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the use of dimethoxymethylpropyl-silane in creating hydrophobic surfaces. While specific quantitative data for this particular silane is not extensively available in public literature, this document outlines the fundamental principles, general experimental procedures, and characterization techniques based on the well-established chemistry of analogous alkoxysilanes. These protocols are intended to serve as a starting point for researchers to develop specific procedures for their applications.
Introduction to this compound for Hydrophobic Surface Modification
This compound is an organosilicon compound used to impart hydrophobicity to various substrates. Its effectiveness stems from its molecular structure, which features two hydrolyzable methoxy groups and a non-polar propyl group. The methoxy groups react with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silicon wafers, and metal oxides, to form stable covalent siloxane bonds (Si-O-Si). The propyl group, being non-polar, orientates away from the surface, creating a low-energy interface that repels water. This process of forming a self-assembled monolayer (SAM) significantly reduces the surface energy, leading to a high water contact angle and a hydrophobic character.[1][2]
The creation of a hydrophobic surface is dependent on several factors including the cleanliness of the substrate, the concentration of the silane, the reaction time and temperature, and the presence of moisture for hydrolysis.[3]
Experimental Protocols
The following are generalized protocols for creating hydrophobic surfaces using this compound. These should be optimized for specific substrates and desired levels of hydrophobicity.
Substrate Preparation
Proper cleaning and preparation of the substrate are critical for achieving a uniform and durable hydrophobic coating. The goal is to remove any organic and inorganic contaminants and to ensure the presence of sufficient hydroxyl groups on the surface to react with the silane.
Protocol 2.1.1: Cleaning of Glass and Silicon Substrates
-
Initial Cleaning: Sonicate the substrates in a bath of acetone for 15 minutes to remove organic residues.
-
Second Sonication: Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): To generate a high density of hydroxyl groups, treat the substrates with an oxygen plasma cleaner for 3-5 minutes. Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Final Rinse and Dry: Thoroughly rinse the activated substrates with DI water and dry with nitrogen gas. The substrates should be used immediately for silanization.
Silanization Procedure
This process involves the reaction of this compound with the prepared substrate surface. The reaction is typically carried out in an anhydrous solvent to control the hydrolysis and condensation reactions.
Protocol 2.2.1: Solution-Phase Deposition
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a solution of this compound in an anhydrous solvent (e.g., toluene, hexane, or ethanol). A typical starting concentration is 1-5% (v/v). The optimal concentration should be determined experimentally.
-
Substrate Immersion: Immerse the cleaned and activated substrates in the silane solution. The reaction is typically carried out at room temperature.
-
Reaction Time: Allow the reaction to proceed for a period ranging from 30 minutes to several hours. The optimal reaction time will depend on the desired surface coverage and should be determined empirically.
-
Rinsing: After the reaction, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane. A second rinse with a different solvent like IPA can also be performed.
-
Curing: To promote the formation of a stable siloxane network, cure the coated substrates in an oven at 100-120°C for 30-60 minutes.
-
Final Cleaning: Allow the substrates to cool to room temperature and then sonicate them briefly in the anhydrous solvent to remove any loosely bound silane molecules. Dry the substrates with a stream of nitrogen.
Characterization of Hydrophobic Surfaces
The effectiveness of the hydrophobic treatment is primarily assessed by measuring the water contact angle. Other surface analysis techniques can provide further information on the quality and composition of the coating.
Contact Angle Measurement
The contact angle is a quantitative measure of the wettability of a solid surface by a liquid. A high contact angle ( > 90°) indicates a hydrophobic surface.
Protocol 3.1.1: Static Contact Angle Measurement (Sessile Drop Method)
-
Instrument Setup: Use a contact angle goniometer equipped with a camera and analysis software. Ensure the instrument is level and calibrated.
-
Sample Placement: Place the silane-treated substrate on the sample stage.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface of the substrate.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the software to measure the angle between the tangent of the droplet and the surface.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
Table 1: Expected Water Contact Angles for Silane-Treated Surfaces (General)
| Silane Type | Substrate | Typical Static Water Contact Angle (°C) |
| Alkylsilanes (short chain) | Glass/Silicon | 90 - 110 |
| Alkylsilanes (long chain) | Glass/Silicon | > 110 |
| Fluoroalkylsilanes | Glass/Silicon | > 120 |
Note: The actual contact angle for surfaces treated with this compound will need to be determined experimentally and will depend on the specific protocol used.
Diagrams
Signaling Pathway: Silanization Mechanism
References
Application Note: Techniques for Characterizing Dimethoxymethylpropyl-silane Treated Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification with organosilanes, such as Dimethoxymethylpropyl-silane, is a fundamental technique for tailoring the interfacial properties of materials like glass, silicon wafers, and metal oxides. This process is critical in drug development and biomedical research for applications including the creation of hydrophobic barriers, promoting specific cell adhesion, and preventing non-specific protein adsorption. This compound forms a self-assembled monolayer (SAM) on hydroxylated surfaces, altering their wettability and chemical reactivity. Accurate and comprehensive characterization of these silanized surfaces is essential to ensure the quality, consistency, and performance of the modified material. This application note provides detailed protocols for key analytical techniques used to characterize this compound treated surfaces.
Key Characterization Techniques
A multi-technique approach is often necessary for a thorough characterization of silane-treated surfaces. The most common and effective methods include Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Spectroscopic Ellipsometry.
Contact Angle Goniometry: Assessing Surface Wettability
Contact angle measurement is a straightforward and powerful technique to determine the hydrophobicity or hydrophilicity of a surface. The formation of a this compound monolayer should significantly increase the water contact angle, indicating a successful hydrophobic modification.[1][2][3]
Experimental Protocol:
-
Instrument Setup: Use a sessile drop goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Preparation: Place the silane-treated substrate on the sample stage. Ensure the surface is clean and free of contaminants.
-
Droplet Deposition: Dispense a small droplet of deionized (DI) water (typically 2-5 µL) onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to measure the static contact angle.
-
Reproducibility: Repeat the measurement at a minimum of three different locations on the surface to ensure uniformity and calculate the average contact angle.
X-ray Photoelectron Spectroscopy (XPS): Determining Surface Elemental Composition and Chemical State
XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information of the top 1-10 nm of a surface.[4][5] It is used to confirm the presence of the silane layer and to investigate its chemical bonding to the substrate.
Experimental Protocol:
-
Instrument Setup: Utilize an XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Sample Introduction: Mount the silane-treated sample on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface. Key elements to look for are Silicon (Si), Carbon (C), and Oxygen (O).
-
High-Resolution Scans: Obtain high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
Data Analysis:
-
Elemental Quantification: Calculate the atomic concentrations of Si, C, and O from the survey spectrum. An increase in the C/Si ratio compared to an untreated substrate indicates the presence of the propyl chains from the silane.
-
Chemical State Analysis: Deconvolute the high-resolution Si 2p spectrum. The presence of a peak around 102-103 eV can be attributed to Si-O-Si bonds of the siloxane network and Si-O-Substrate bonds, confirming covalent attachment.[6][7][8] The C 1s spectrum can be analyzed to identify C-Si and C-C/C-H bonds.
-
Atomic Force Microscopy (AFM): Visualizing Surface Topography and Roughness
AFM is a high-resolution imaging technique that provides three-dimensional information about the surface topography.[6] It is used to assess the uniformity and quality of the silane monolayer and to measure changes in surface roughness.
Experimental Protocol:
-
Instrument Setup: Use an AFM operating in tapping mode to minimize damage to the soft silane layer.
-
Probe Selection: Choose a silicon cantilever with a sharp tip appropriate for high-resolution imaging.
-
Sample Mounting: Secure the silane-treated substrate on the AFM sample stage.
-
Imaging:
-
Engage the tip with the surface and begin scanning over a representative area (e.g., 1x1 µm or 5x5 µm).
-
Optimize imaging parameters such as scan rate, setpoint, and gains to obtain a high-quality image.
-
Acquire both height and phase images. Phase images can often reveal variations in surface properties not visible in the topography.[9]
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove artifacts.
-
Calculate the root-mean-square (RMS) roughness of the surface. A uniform monolayer should result in a very smooth surface with low RMS roughness.
-
Inspect the images for defects, such as aggregates or pinholes in the coating.[10]
-
Spectroscopic Ellipsometry: Measuring Coating Thickness
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[11][12][13] It is ideal for measuring the thickness of silane monolayers, which are typically in the range of 1-2 nm.[11][12]
Experimental Protocol:
-
Instrument Setup: Use a spectroscopic ellipsometer over a wide wavelength range (e.g., 300-800 nm). Set an appropriate angle of incidence (typically 65-75°).
-
Bare Substrate Measurement: First, measure the ellipsometric parameters (Ψ and Δ) of the bare, untreated substrate. Model this data to determine the optical properties of the substrate and its native oxide layer.
-
Coated Substrate Measurement: Measure Ψ and Δ for the this compound treated substrate.
-
Data Modeling and Analysis:
-
Create an optical model consisting of the substrate, the native oxide layer, and a new top layer representing the silane film.
-
Use a suitable model for the silane layer (e.g., a Cauchy model) and fit the experimental data to this model by varying the thickness of the silane layer.
-
The resulting thickness value from the fit corresponds to the thickness of the silane coating.
-
Quantitative Data Summary
The following tables summarize typical quantitative data expected from the characterization of a successful this compound treatment on a silicon wafer with a native oxide layer.
Table 1: Water Contact Angle Measurements
| Surface | Average Water Contact Angle (θ) |
| Untreated Si Wafer | < 20° |
| This compound Treated | 85° - 100° |
Table 2: XPS Elemental Composition (Atomic %)
| Surface | Si | C | O |
| Untreated Si Wafer | ~40% | < 5% | ~55% |
| This compound Treated | ~30% | ~25% | ~45% |
Table 3: AFM and Ellipsometry Data
| Technique | Parameter | Typical Value |
| AFM | RMS Roughness | < 0.5 nm |
| Ellipsometry | Film Thickness | 1.0 - 1.5 nm |
Diagrams and Workflows
Caption: Experimental workflow for surface treatment and characterization.
Caption: Reaction mechanism of silane with a hydroxylated surface.
Caption: Relationship between surface properties and characterization techniques.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. users.aalto.fi [users.aalto.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. details | Park Systems [parksystems.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in Dimethoxymethylpropyl-silane reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dimethoxymethylpropyl-silane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound reaction for surface modification?
A1: Reactions with this compound for surface modification typically follow a two-step process: hydrolysis and condensation.[1]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH). This reaction can be catalyzed by acid or base.[2]
-
Condensation: The newly formed silanol groups then react with hydroxyl groups on the substrate surface (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Self-condensation between silane molecules can also occur, forming a polysiloxane network.[3]
Q2: How does the reactivity of this compound compare to trimethoxy or triethoxy silanes?
A2: The reactivity of alkoxysilanes is influenced by the nature of the alkoxy groups. Generally, methoxy groups are more reactive and hydrolyze faster than ethoxy groups.[4] However, the presence of a methyl group directly attached to the silicon in this compound can influence the hydrolysis rate. Studies on analogous compounds have shown that the hydrolysis of a dimethoxymethyl silane can be significantly slower than its trimethoxy counterpart.
Q3: What are the ideal storage conditions for this compound?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and self-condensation.
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a chemical reagent and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and emergency procedures.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield / Incomplete Surface Coverage | Inadequate Substrate Preparation | Ensure the substrate is thoroughly cleaned to expose a sufficient number of hydroxyl groups. Methods like piranha solution treatment (for glass/silicon), UV/ozone, or plasma cleaning can be effective. |
| Insufficient Reaction Time or Temperature | Extend the reaction time or moderately increase the temperature. Monitor the reaction progress to determine the optimal duration and temperature for your specific substrate and application. | |
| Poor Quality or Degraded Silane | Use fresh, high-quality this compound. Avoid using old reagents that may have been exposed to moisture. | |
| Sub-optimal Silane Concentration | The concentration of the silane solution can impact the resulting layer. Too low a concentration may not provide enough molecules for complete surface coverage, while too high a concentration can lead to the formation of aggregates and a non-uniform layer. Empirically determine the optimal concentration for your application. | |
| Poor Surface Properties (e.g., incorrect hydrophobicity) | Incomplete Reaction | See "Low Reaction Yield" section. An incomplete reaction can result in a low density of the propyl groups on the surface, leading to the desired change in surface properties not being achieved. |
| Incorrect Orientation of Propyl Groups | A thick, multi-layered silane coating can result in a disordered orientation of the propyl groups. Aim for a monolayer or a very thin layer by optimizing the silane concentration and reaction time. | |
| Post-reaction Contamination | Ensure the surface is not contaminated after the silanization process. Handle the modified substrates with clean tools and store them in a clean, dry environment. | |
| Formation of Aggregates or Hazy Film on the Surface | Premature Hydrolysis and Self-Condensation | This is often caused by excess moisture in the reaction solvent or a humid environment. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere. If a controlled amount of water is needed for hydrolysis, it should be added carefully. |
| High Silane Concentration | A high concentration of the silane can lead to increased self-condensation and the formation of polysiloxane aggregates in solution, which then deposit on the surface. Try reducing the silane concentration. | |
| Inadequate Rinsing | After the reaction, thoroughly rinse the substrate with an appropriate anhydrous solvent to remove any unreacted silane and byproducts. |
Experimental Protocols
Below is a general protocol for surface modification of a glass or silicon substrate with this compound. This should be considered a starting point, and optimization of reaction parameters is recommended for specific applications.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Substrate (e.g., glass slide, silicon wafer)
-
Cleaning solution (e.g., Piranha solution: a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen or Argon gas
-
Oven or vacuum oven
Protocol:
-
Substrate Cleaning:
-
Immerse the substrate in a piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate in an oven at 120°C for at least 1 hour to ensure a dry, hydroxylated surface.
-
-
Silane Solution Preparation:
-
In a clean, dry flask under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
-
Silanization Reaction:
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or with gentle heating (e.g., 40-60°C). The optimal time and temperature will depend on the desired surface coverage and should be determined experimentally.
-
-
Washing:
-
Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any unreacted silane.
-
Perform a final rinse with ethanol or isopropanol.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds and remove any residual solvent.
-
-
Storage:
-
Store the modified substrate in a clean, dry environment, such as a desiccator.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Optimizing Dimethoxymethylpropyl-silane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Dimethoxymethylpropyl-silane. This process, technically a hydrosilylation reaction, involves the addition of Methyldimethoxysilane to propylene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is achieved through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond from Methyldimethoxysilane across the carbon-carbon double bond of propylene.[1][2] The reaction is typically catalyzed by a transition metal complex, most commonly platinum-based catalysts.[1][2][3]
Q2: Which catalysts are most effective for this reaction?
Platinum-based catalysts are highly effective and widely used in industry for hydrosilylation.[3][4] Key examples include:
-
Speier's Catalyst (H₂PtCl₆): A historically significant and potent catalyst.[1][2]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): Known for its high activity and solubility in organic substrates.[1][2]
While platinum catalysts are common, research is ongoing into more cost-effective alternatives using metals like iron, cobalt, and nickel.[3][5]
Q3: What are the primary products and potential byproducts?
The reaction can yield two main isomers:
-
n-propyl isomer (anti-Markovnikov addition): The desired this compound, where the silicon atom attaches to the terminal carbon of propylene. This is usually the major product.[1]
-
iso-propyl isomer (Markovnikov addition): A common byproduct where the silicon atom attaches to the internal carbon.
Other potential side reactions include alkene isomerization (propylene rearranging to other C3 isomers) and dehydrogenative silylation.[2]
Q4: How can I improve the selectivity for the desired n-propyl isomer?
Optimizing for the anti-Markovnikov product often involves careful selection of the catalyst and reaction conditions. The choice of ligands on the metal catalyst can create steric hindrance that favors the formation of the terminal silane. Lower reaction temperatures can also enhance selectivity.[6]
Q5: What is the role of an inhibitor in this reaction?
Inhibitors are sometimes used in commercial preparations to prevent the catalyst from initiating the reaction prematurely, especially at room temperature.[6] This allows for stable formulation and handling of the reaction mixture before the intended thermal curing or reaction.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Reactants
If you observe minimal or no product formation, consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.[6] Consider a catalyst pre-activation step if recommended for the specific type being used.[6] |
| Catalyst Poisoning | Reagents and solvents must be pure and anhydrous.[6][7] Trace amounts of water or other protic substances can deactivate the catalyst.[6] |
| Insufficient Temperature | Gradually and carefully increase the reaction temperature while monitoring the progress by Gas Chromatography (GC).[6] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the consumption of starting materials.[6] |
Issue 2: Low Yield of the Desired Product
Even with conversion, the yield of this compound might be unsatisfactory.
| Possible Cause | Suggested Solution |
| Competing Side Reactions | Optimize the reaction temperature; lower temperatures often favor the desired hydrosilylation over side reactions like isomerization.[6] Experiment with different catalysts that may offer higher selectivity.[6] Adjust the stoichiometry of propylene to Methyldimethoxysilane. |
| Product Degradation | If the product is sensitive, employ mild workup and purification procedures. Consider vacuum distillation as a purification method if the product is thermally stable. |
| Isomer Formation | To minimize the formation of the iso-propyl isomer, screen different catalysts, as some are less prone to promoting isomerization.[6] Shorter reaction times or lower temperatures can also be beneficial.[6] |
Issue 3: Difficulty in Catalyst Removal
Homogeneous catalysts like Karstedt's can be challenging to remove from the final product.
| Possible Cause | Suggested Solution |
| Homogeneous Catalyst | If catalyst contamination is a concern for the final application, consider using a heterogeneous catalyst (e.g., platinum on carbon), which can be removed by simple filtration.[6] |
Experimental Protocols & Visualizations
General Experimental Protocol for this compound Synthesis
-
Preparation: All glassware should be oven-dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reagent Addition: In a suitable pressure reactor, add the solvent (e.g., toluene) and the catalyst (e.g., Karstedt's catalyst, typically 10-50 ppm Pt).[6]
-
Reactant Introduction: Add Methyldimethoxysilane to the reactor. Then, introduce a measured amount of propylene gas.
-
Reaction Conditions: Heat the sealed reactor to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.[6]
-
Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and vent any excess propylene. The crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation – GRAPHITE [graphite.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to prevent aggregation in Dimethoxymethylpropyl-silane sol-gel process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the dimethoxymethylpropyl-silane sol-gel process.
Troubleshooting Guide: Preventing Aggregation
Aggregation in the sol-gel process can lead to unstable sols, non-uniform coatings, and materials with undesirable properties. The following guide addresses common issues and provides solutions to prevent the formation of aggregates.
Problem 1: Rapid, Uncontrolled Gelation and Precipitation
Symptoms: The sol becomes cloudy or forms visible particles shortly after the addition of water or catalyst, leading to a heterogeneous gel or precipitate.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH | The rate of hydrolysis and condensation of silanes is highly pH-dependent. For controlled reactions, it's often preferable to perform hydrolysis under acidic conditions (pH 2-4) to ensure rapid hydrolysis and slow condensation. A subsequent pH adjustment can then initiate controlled condensation.[1][2] |
| High Catalyst Concentration | Excessive amounts of acid or base catalysts can accelerate condensation uncontrollably. Reduce the catalyst concentration to slow down the reaction rate. |
| High Precursor Concentration | A high concentration of this compound can lead to rapid particle growth and aggregation. Diluting the precursor in a suitable solvent, such as ethanol or propanol, will provide better control over the reaction. |
| Inadequate Mixing | Localized high concentrations of water or catalyst can cause rapid, localized gelation. Ensure vigorous and uniform stirring throughout the addition of reagents. |
| High Temperature | Elevated temperatures increase the rates of both hydrolysis and condensation, which can lead to a loss of control over the process.[3][4] Maintain a constant and controlled temperature, often at or below room temperature, during the initial stages of the reaction. |
Problem 2: Formation of Large Aggregates in a Seemingly Stable Sol
Symptoms: The sol appears stable initially but over time develops larger particles, leading to instability and eventual precipitation.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Water-to-Silane Ratio | The molar ratio of water to silane (r-ratio) is a critical parameter. A low r-ratio may lead to incomplete hydrolysis and the formation of less stable oligomers that can aggregate. Conversely, a very high r-ratio can in some cases accelerate condensation. An optimal r-ratio, often slightly above the stoichiometric requirement for complete hydrolysis, should be determined experimentally.[1][5][6] |
| Inappropriate Solvent | The solvent influences the solubility of the silane and the growing silica network. A solvent that is a poor solvent for the condensed species can promote precipitation. Alcohols like ethanol and propanol are commonly used and generally effective. The choice of solvent can also affect particle morphology. |
| Ostwald Ripening | In some systems, smaller particles can dissolve and redeposit onto larger particles, a process known as Ostwald ripening, which leads to an increase in average particle size over time. This can sometimes be mitigated by surface modification of the initial particles or by carefully controlling the pH and temperature to minimize the solubility of the silica species. |
| Insufficient Aging | Proper aging of the sol allows for the strengthening of the silica network through further condensation reactions, which can lead to a more stable system. An appropriate aging time, which can range from hours to days, should be incorporated into the protocol.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in the this compound sol-gel process?
A1: Aggregation is primarily caused by an imbalance in the rates of hydrolysis and condensation. When the condensation rate is too high relative to the hydrolysis rate, it leads to the rapid and uncontrolled formation of large, cross-linked structures that precipitate from the solution. Factors that significantly influence this balance include pH, temperature, precursor concentration, and the water-to-silane ratio.[1][7][8]
Q2: How does the propyl group in this compound affect aggregation?
A2: The propyl group (a non-hydrolyzable organic substituent) introduces steric hindrance around the silicon atom. This steric bulk can slow down the rate of condensation compared to smaller precursors like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS). This can be advantageous for preventing aggregation as it provides a larger window of time to control the reaction after hydrolysis has occurred.[8][9]
Q3: What is the recommended pH range for a stable sol?
A3: A two-step pH process is often recommended. The initial hydrolysis step is typically carried out under acidic conditions (pH 2-4) to promote rapid and complete hydrolysis of the methoxy groups while keeping the condensation rate low. Subsequently, the pH can be carefully raised to near neutral or slightly basic conditions to initiate controlled condensation and particle growth. The rate of silane hydrolysis is rapid in both acidic and alkaline media but is at its lowest at a neutral pH.[10]
Q4: Can the choice of solvent impact aggregation?
A4: Yes, the solvent plays a crucial role. It must be a good solvent for the silane precursor and the growing oligomers to prevent premature precipitation. Alcohols such as ethanol or propanol are commonly used as they are miscible with water and are good solvents for many silanes. The solvent also influences the viscosity and surface tension of the sol, which can affect the final properties of a coating or material derived from the sol.
Q5: How does temperature influence the stability of the sol?
A5: Higher temperatures accelerate both hydrolysis and condensation reactions.[3][4] While this can reduce processing time, it can also make the reaction difficult to control, leading to rapid aggregation. It is generally advisable to conduct the sol-gel process at a controlled, and often sub-ambient, temperature to maintain a stable sol.
Quantitative Data
Table 1: Influence of pH on Hydrolysis and Condensation of n-Propyltrimethoxysilane (nPM) in an Aqueous System
| pH | Time to Onset of Condensation (Turbidity) | Observations |
| 1.7 | ~ 50 minutes | Rapid hydrolysis followed by relatively fast condensation and aggregation. |
| 2.0 | ~ 100 minutes | Slower onset of condensation compared to pH 1.7, allowing for a more controlled process. |
| 2.5 | ~ 200 minutes | Further slowing of the condensation process, providing a larger window for a stable sol. |
| 3.0 | > 400 minutes | Significantly slower condensation, leading to a more stable sol over a longer period.[11] |
Data is estimated from graphical representations in the cited literature and should be used for illustrative purposes.
Experimental Protocols
Protocol 1: Two-Step Acid-Base Catalyzed Synthesis of a Stable this compound Sol
This protocol is designed to control the hydrolysis and condensation steps separately to minimize aggregation.
Materials:
-
This compound
-
Ethanol (or propanol)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Ammonium hydroxide (NH₄OH)
Procedure:
-
Preparation of the Silane Solution: In a clean, dry flask, prepare a solution of this compound in ethanol. A typical starting concentration is 0.5 M.
-
Hydrolysis (Acidic Step):
-
While stirring the silane solution vigorously, slowly add an acidic water solution (deionized water with 0.1 M HCl to reach a pH of 2-3). The molar ratio of water to silane should be between 1.5 and 4.
-
Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the methoxy groups.
-
-
Condensation (Base-Catalyzed Step):
-
Slowly add 0.1 M ammonium hydroxide dropwise to the hydrolyzed sol to raise the pH to between 6 and 7.
-
Monitor the viscosity of the sol. The time to gelation will depend on the final pH and temperature.
-
-
Aging: Once the desired viscosity is reached, or before gelation for coating applications, the sol can be aged in a sealed container for 24-48 hours at a constant temperature (e.g., room temperature or slightly elevated). This allows for the strengthening of the silica network.
Visualizations
Logical Relationship of Factors Affecting Aggregation
Caption: Key parameters influencing sol-gel reaction kinetics and the resulting sol stability.
Experimental Workflow for Stable Sol Preparation
Caption: A two-step experimental workflow to achieve a stable this compound sol.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Factors affecting the efficiency of Dimethoxymethylpropyl-silane surface treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Dimethoxymethylpropyl-silane for surface treatment. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as Propylmethyldimethoxysilane, is an organosilicon compound used for surface modification. Its primary application is to alter the surface properties of materials, such as glass, ceramics, and metals, to improve adhesion, hydrophobicity, and chemical resistance.[1][2] It acts as a coupling agent, forming a durable bond between inorganic substrates and organic polymers.[3]
Q2: How does this compound bond to a surface?
The surface treatment process involves two key chemical reactions: hydrolysis and condensation. First, the methoxy groups (-OCH3) of the silane react with water (hydrolysis) to form reactive silanol groups (-Si-OH). These silanol groups then react with hydroxyl groups on the substrate surface and with each other (condensation) to form stable covalent siloxane bonds (Si-O-Si). This process creates a durable, chemically bonded layer on the surface.
Q3: What are the main factors that influence the efficiency of the surface treatment?
The success of the silanization process is dependent on several factors, including:
-
Substrate Preparation: The surface must be clean and have a sufficient number of hydroxyl groups for the silane to bond with.
-
Silane Concentration: The concentration of the silane solution can affect the thickness and uniformity of the resulting film.
-
pH of the Solution: The pH affects the rates of both hydrolysis and condensation reactions.
-
Reaction Time and Temperature: These parameters influence the kinetics of the hydrolysis and condensation reactions.
-
Water Availability: A certain amount of water is necessary for the initial hydrolysis step.
-
Solvent Choice: The solvent must be compatible with the silane and the substrate.
Troubleshooting Guide
This guide addresses common problems encountered during and after surface treatment with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| White, Hazy, or Uneven Coating | - Excessive Silane Concentration: Leads to uncontrolled polymerization in the solution and on the surface. - High Humidity: Causes premature hydrolysis and self-condensation of the silane before it can bond to the surface. - Inadequate Rinsing: Failure to remove excess, unbound silane. | - Optimize Silane Concentration: Start with a lower concentration (e.g., 1-2% v/v) and incrementally increase it. - Control Environment: Perform the silanization in a controlled environment with moderate humidity. - Thorough Rinsing: After deposition, rinse the surface thoroughly with the solvent used for the silane solution (e.g., ethanol) to remove any physisorbed silane. |
| Poor Hydrophobicity of the Treated Surface | - Incomplete Silane Layer: Insufficient reaction time, low temperature, or low silane concentration can lead to a partial monolayer. - Improper Surface Preparation: A contaminated surface or a lack of sufficient hydroxyl groups will prevent the silane from bonding effectively. - Degraded Silane: The this compound may have hydrolyzed in storage due to moisture exposure. | - Optimize Reaction Conditions: Increase the reaction time or temperature to promote a more complete reaction. - Improve Surface Cleaning: Implement a rigorous cleaning protocol to ensure a pristine and hydroxylated surface. - Use Fresh Silane: Ensure the silane is fresh and has been stored under anhydrous conditions. |
| Poor Adhesion of Subsequent Layers | - Thick, Multi-layered Silane Film: An overly thick and cross-linked silane layer can be brittle and may not bond well with subsequent organic layers. - Incorrect Silane Orientation: The propyl groups may not be properly oriented away from the surface to interact with the next layer. | - Control Silane Concentration and Water Content: Use a lower silane concentration and control the amount of water to favor monolayer formation. - Optimize Curing Step: A post-deposition baking step can help to organize the silane layer and complete the condensation reactions. |
| Inconsistent Results Between Experiments | - Variability in Environmental Conditions: Fluctuations in temperature and humidity can significantly impact the hydrolysis and condensation rates. - Inconsistent Surface Preparation: Minor variations in the cleaning and activation of the substrate can lead to different surface hydroxyl densities. - Age and Quality of Silane Solution: Pre-hydrolyzed silane solutions have a limited pot life. | - Maintain Consistent Environment: Control and monitor temperature and humidity during the entire process. - Standardize Protocols: Strictly adhere to a well-defined and validated surface preparation protocol. - Prepare Fresh Solutions: Always use freshly prepared silane solutions for each experiment. |
Data Presentation
Table 1: General Effect of pH on Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Stability of Silanol Groups |
| Acidic (pH 3-5) | Fast | Slow | Relatively Stable |
| Neutral (pH 6-8) | Slowest | Slow | Less Stable |
| Basic (pH 9-11) | Fast | Fast | Unstable |
Note: The optimal pH for surface treatment is often slightly acidic (pH 4.5-5.5) to allow for controlled hydrolysis without rapid self-condensation in the solution.[4]
Table 2: Influence of Temperature on Reaction Steps
| Temperature | Effect on Hydrolysis | Effect on Condensation & Curing |
| Room Temperature | Moderate rate, requires longer reaction times. | Slow, may result in an incomplete network. |
| Elevated Temperature (e.g., 50-120°C) | Significantly accelerates the hydrolysis rate. | Promotes the formation of a dense, cross-linked siloxane network and aids in the removal of byproducts.[4] |
Experimental Protocols
Protocol 1: General Procedure for Surface Treatment of Glass Substrates
This protocol provides a general method for the deposition of a this compound layer on glass surfaces.
1. Substrate Cleaning and Activation: a. Sonicate the glass substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in DI water for 15 minutes. d. Sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes. e. Dry the substrates under a stream of high-purity nitrogen gas. f. To activate the surface and generate hydroxyl groups, treat the substrates with an oxygen plasma cleaner for 5 minutes or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). g. Rinse the substrates extensively with DI water and dry them in an oven at 120°C for at least 1 hour.
2. Silane Solution Preparation: a. Prepare a 95:5 (v/v) solution of ethanol and DI water. b. Adjust the pH of the solution to approximately 4.5-5.5 using a weak acid like acetic acid.[4] c. Add this compound to the solution to achieve the desired concentration (typically 1-5% v/v) while stirring. d. Allow the solution to hydrolyze for at least 30 minutes before use.
3. Silanization: a. Immerse the cleaned and activated substrates in the prepared silane solution for a specified time (e.g., 30-60 minutes) at room temperature. b. Alternatively, perform the deposition in a vapor phase by placing the substrates in a desiccator with a small container of the silane solution for several hours. c. After immersion, rinse the substrates with fresh ethanol to remove excess, unreacted silane.
4. Curing: a. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[4]
Mandatory Visualizations
References
Technical Support Center: Dimethoxymethylpropyl-silane Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of Dimethoxymethylpropyl-silane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary industrial routes for synthesizing this compound are the Grignard reaction and hydrosilylation. The Grignard reaction involves the reaction of a propylmagnesium halide with methyldimethoxysilane. Hydrosilylation is the addition of methyldimethoxysilane to propene, typically catalyzed by a platinum-based catalyst.[1]
Q2: What are the main safety hazards to consider when scaling up this compound production?
A2: The primary safety concerns include the handling of pyrophoric Grignard reagents, managing the exothermic nature of the reactions which can lead to thermal runaways, and the flammability of solvents like diethyl ether and THF.[2][3] Additionally, chlorosilane precursors are corrosive and react with moisture to produce toxic hydrogen chloride gas.[4] Proper personal protective equipment (PPE), inert atmosphere techniques, and robust cooling systems are critical.[5]
Q3: How can I monitor the progress of my Grignard reaction?
A3: Monitoring the reaction exotherm is a key indicator of reaction initiation and progress. A sudden temperature increase signifies the start of the reaction.[3] For more detailed analysis, in-situ monitoring techniques such as FTIR spectroscopy can be employed to track the consumption of reactants and the formation of the product.
Q4: What are common impurities in this compound production and how can they be minimized?
A4: In the Grignard synthesis, common impurities include unreacted starting materials, byproducts from Wurtz coupling, and magnesium salts. Using a continuous process can improve selectivity and reduce Wurtz coupling byproducts.[3] In hydrosilylation, side reactions like isomerization of the alkene can occur.[6] Proper control of reaction conditions and catalyst selection is crucial to minimize these impurities.
Q5: What is the best method for purifying this compound at a larger scale?
A5: Fractional distillation is the most common method for purifying this compound. However, the presence of methanol, a common byproduct of hydrolysis, can form an azeotrope with the product, making separation difficult. Azeotropic distillation with an entrainer can be employed to break the azeotrope and effectively remove methanol.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Grignard Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm). | 1. Wet glassware or solvent.[7] 2. Impure magnesium turnings. 3. Low-quality alkyl halide. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.[7] 2. Use freshly crushed magnesium or a small crystal of iodine to activate the magnesium surface.[7] 3. Purify the alkyl halide before use. |
| Reaction is too vigorous and difficult to control. | 1. Addition rate of alkyl halide is too fast. 2. Inadequate cooling. 3. High concentration of reactants. | 1. Reduce the addition rate of the alkyl halide.[8] 2. Ensure the cooling bath is at the correct temperature and there is efficient stirring.[8] 3. Dilute the reaction mixture with more anhydrous solvent. |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling).[3] 3. Loss of product during workup. | 1. Monitor the reaction until completion (e.g., by TLC or GC). 2. Use a reverse addition method (adding the Grignard reagent to the silane).[1] 3. Optimize the extraction and distillation procedures. |
| Product is contaminated with magnesium salts. | Inadequate quenching and extraction. | Use a saturated aqueous solution of ammonium chloride for quenching, followed by thorough washing of the organic layer with brine. |
Hydrosilylation Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials. | 1. Catalyst poisoning. 2. Insufficient catalyst loading. 3. Low reaction temperature. | 1. Ensure all reactants and solvents are free of impurities that can deactivate the catalyst (e.g., sulfur compounds). 2. Increase the catalyst concentration. 3. Gradually increase the reaction temperature while monitoring for any exotherm. |
| Formation of undesired isomers. | 1. Incorrect catalyst selection. 2. Reaction temperature is too high, leading to alkene isomerization.[6] | 1. Screen different platinum catalysts (e.g., Karstedt's catalyst, Speier's catalyst) to find one with higher selectivity. 2. Optimize the reaction temperature to favor the desired isomer. |
| Precipitation of the catalyst. | Catalyst instability at reaction temperature. | Use a catalyst with higher thermal stability or consider immobilizing the catalyst on a solid support. |
| Difficult to remove the platinum catalyst from the product. | Homogeneous nature of the catalyst. | Use a heterogenized platinum catalyst that can be easily filtered off after the reaction. |
Section 3: Experimental Protocols
Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Methyldimethoxysilane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Add magnesium turnings to the flask.
-
Add a solution of propyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the propyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle bubbling and a slight exotherm.
-
Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture until most of the magnesium has been consumed.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of methyldimethoxysilane in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Hydrosilylation Synthesis of this compound
Materials:
-
Methyldimethoxysilane
-
Propene (liquefied or as a gas)
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
Set up a pressure reactor equipped with a magnetic stirrer, a gas inlet, and a thermocouple.
-
Charge the reactor with methyldimethoxysilane and the platinum catalyst under an inert atmosphere. If using a solvent, add anhydrous toluene.
-
Seal the reactor and purge with nitrogen.
-
Introduce propene into the reactor to the desired pressure.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the pressure. A drop in pressure indicates the consumption of propene.
-
Maintain the reaction at temperature until the pressure stabilizes, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent any unreacted propene.
-
The crude product can be purified by fractional distillation.
Section 4: Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Grignard Synthesis | Hydrosilylation Synthesis |
| Reactants | Propylmagnesium bromide, Methyldimethoxysilane | Propene, Methyldimethoxysilane |
| Catalyst | None | Platinum-based (e.g., Karstedt's) |
| Solvent | Diethyl ether or THF | Toluene (optional) |
| Temperature | 0-35 °C | 60-100 °C |
| Pressure | Atmospheric | 1-10 bar |
| Typical Yield | 60-80% | >90% |
| Typical Purity (after distillation) | >98% | >99% |
Section 5: Mandatory Visualizations
Caption: Grignard synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
- 1. gelest.com [gelest.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. globalsilicones.org [globalsilicones.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Durability of Dimethoxymethylpropyl-silane Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the application and enhancement of Dimethoxymethylpropyl-silane coatings. Our goal is to help you overcome common experimental challenges and improve the durability and performance of your surface modifications.
Troubleshooting Guide
This section addresses specific issues that users may encounter during the application and testing of this compound coatings.
Question 1: Why is my this compound coating exhibiting poor adhesion and delaminating from the substrate?
Answer: Poor adhesion is a frequent challenge and often points to issues at the interface between the coating and the substrate. The primary causes are typically related to inadequate surface preparation, incorrect solution chemistry, or suboptimal deposition and curing conditions.
Potential Causes & Corrective Actions:
-
Inadequate Substrate Cleaning: The substrate must be meticulously cleaned to remove any organic or particulate contaminants that can interfere with the chemical bonding of the silane.
-
Solution: Implement a multi-stage cleaning process. This can involve sonication in solvents like acetone, followed by isopropanol, and finally, deionized water. For siliceous substrates such as glass or silicon wafers, a surface activation step is crucial.[1]
-
-
Insufficient Surface Hydroxyl Groups: Silane coupling agents primarily bond to hydroxyl (-OH) groups on the substrate surface. A low density of these groups will result in poor adhesion.
-
Solution: Activate the surface to generate hydroxyl groups. Common methods include treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), UV/Ozone cleaning, or oxygen plasma treatment.[1] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Incorrect Silane Solution Preparation: The hydrolysis and condensation of the silane in solution before it is applied to the surface can lead to the formation of aggregates and a weak boundary layer.
-
Solution: Prepare the silane solution immediately before use. A common starting point is a 1-2% (v/v) solution in an anhydrous solvent like ethanol or isopropanol. For hydrolysis to occur in a controlled manner, a small amount of water is necessary. A 95:5 ethanol-to-water ratio, adjusted to a pH of 4.5-5.5 with acetic acid, is a widely used formulation for initiating hydrolysis.[2][3][4]
-
-
Improper Curing: Incomplete curing will result in a coating that is not fully cross-linked and covalently bonded to the substrate.
Question 2: The surface of my coating appears hazy, cloudy, or has visible white patches. What is the cause?
Answer: A hazy or non-uniform appearance is generally due to uncontrolled polymerization of the silane, either in the solution or on the substrate surface.
Potential Causes & Corrective Actions:
-
Excess Water in Silane Solution: Too much water will cause the this compound to rapidly hydrolyze and self-condense in the solution, forming polysiloxane particles that then deposit on the surface.[1]
-
Solution: Use anhydrous solvents and add a controlled amount of water to the solution. The ideal water concentration will depend on the specific silane and solvent system.
-
-
High Silane Concentration: A high concentration of the silane in the deposition solution can promote the formation of multilayers and aggregates instead of a uniform monolayer.
-
Solution: Optimize the silane concentration. Start with a low concentration (e.g., 1%) and gradually increase it if necessary.
-
-
Excessive Deposition Time: Leaving the substrate in the silane solution for too long can lead to the deposition of polymerized silane from the solution onto the surface.
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature and time for a this compound coating?
Q2: How does the propyl group in this compound affect the coating's properties?
A2: The non-hydrolyzable propyl group is a non-polar alkyl chain. This imparts a hydrophobic (water-repellent) character to the coated surface. The length of the alkyl chain influences the degree of hydrophobicity. Longer alkyl chains generally result in higher water contact angles and more pronounced hydrophobic behavior.[6]
Q3: Can I apply this compound coatings from an aqueous solution?
A3: Yes, it is possible to apply these coatings from an aqueous solution, although it requires careful control of the solution's pH and stability. For less soluble silanes, an emulsion can be prepared using a non-ionic surfactant. The solution is typically adjusted to a pH of 4.5-5.5 with an acid like acetic acid to control the hydrolysis and condensation rates.[2][3][4] The stability of such aqueous solutions can be limited, so they should be used shortly after preparation.
Q4: How can I verify the quality and uniformity of my this compound coating?
A4: Several surface analysis techniques can be used to characterize the coating:
-
Contact Angle Goniometry: Measures the surface energy and hydrophobicity of the coating. A uniform and high contact angle across the surface indicates a successful coating.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical bonding at the surface, confirming the presence of the silane layer.
-
Spectroscopic Ellipsometry: Can be used to measure the thickness of the silane layer with high precision.
-
Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale and can reveal the presence of aggregates or defects.
Data Presentation
The following tables summarize typical performance data for analogous propyl-alkoxy-silane coatings. This data can be used as a reference for what to expect from this compound coatings.
Table 1: Typical Water Contact Angles for Propyl-Silane Coatings on Glass
| Silane Compound | Substrate | Water Contact Angle (°) | Reference |
| Propyltrimethoxysilane | Glass | ~95° | General literature values for similar short-chain alkyl silanes. |
| Octyltriethoxysilane | Glass | ~105° | Illustrates the effect of a longer alkyl chain. |
Table 2: Adhesion Strength of Silane-Based Coatings on Different Substrates
| Silane Type | Substrate | Adhesion Strength (MPa) | Test Method |
| Glycidoxypropyltrimethoxysilane | Wood | 1.5 - 3.9 | Pull-off test[7] |
| Aminosilane | Steel | ~1.53 | Pull-off test[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Prepare a 95:5 (v/v) solution of anhydrous ethanol and deionized water.
-
Adjust the pH of the ethanol/water mixture to 4.5-5.5 using acetic acid.
-
With vigorous stirring, add this compound to the acidified ethanol/water mixture to achieve the desired final concentration (typically 1-2% v/v).[2][3][4]
-
Allow the solution to hydrolyze for at least 5-10 minutes before use.[3][4] For some applications, a longer hydrolysis time (e.g., 30-60 minutes) may be beneficial. Use the solution within 8-24 hours of preparation.[7]
Protocol 2: Application of this compound Coating by Dip-Coating
-
Ensure the substrate is thoroughly cleaned and surface-activated as described in the troubleshooting guide.
-
Immerse the cleaned and dried substrate into the freshly prepared this compound solution for 1-5 minutes.[3][4]
-
Withdraw the substrate from the solution at a slow, constant rate to ensure a uniform coating.
-
Gently rinse the coated substrate with anhydrous ethanol or isopropanol to remove any excess, unreacted silane.[3][5]
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
Cure the coated substrate in an oven at 110-120°C for 10-30 minutes or at room temperature for 24 hours.[3][4][5]
Mandatory Visualizations
Caption: Troubleshooting workflow for enhancing this compound coating durability.
Caption: Chemical mechanism of this compound coating formation.
References
Technical Support Center: Dimethoxymethylpropyl-silane Hydrolysis Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of Dimethoxymethylpropyl-silane. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Hydrolysis is too fast and uncontrollable, leading to premature gelation. | 1. High Temperature: Reaction temperature is too high, accelerating the hydrolysis rate. 2. Inappropriate pH: The pH of the solution is strongly acidic or basic, both of which catalyze the hydrolysis reaction. 3. High Silane Concentration: A high concentration of the silane can lead to rapid self-condensation after hydrolysis. | 1. Lower the reaction temperature. Conduct the experiment at room temperature or below, using an ice bath if necessary. 2. Adjust the pH to near neutral (pH 7). The hydrolysis rate of alkoxysilanes is at a minimum in neutral conditions. Use a suitable buffer system to maintain the desired pH. 3. Reduce the silane concentration. Start with a lower concentration (e.g., 1-2% v/v) and gradually increase it as needed. |
| Hydrolysis is too slow or incomplete. | 1. Neutral pH: The reaction is being carried out at a neutral pH without a catalyst. 2. Low Temperature: The reaction temperature is too low. 3. Insufficient Water: There is not enough water available for the hydrolysis to proceed to completion. 4. Inappropriate Solvent: The choice of co-solvent may be hindering the reaction. | 1. Introduce a catalyst. Use a mild acid (e.g., acetic acid) or base (e.g., ammonia) to catalyze the reaction. 2. Increase the reaction temperature. Gently heating the mixture can increase the reaction rate. A temperature of 60°C is often efficient for silane hydrolysis. 3. Ensure an adequate water-to-silane ratio. The stoichiometric requirement is two moles of water for each mole of this compound to hydrolyze both methoxy groups. 4. Optimize the solvent system. Ensure the co-solvent is miscible with both the silane and water to facilitate the reaction. |
| Inconsistent or non-reproducible results. | 1. Fluctuating Environmental Conditions: Variations in ambient temperature and humidity can affect the hydrolysis rate. 2. Impure Reagents: Contaminants in the silane, water, or solvent can act as unintended catalysts or inhibitors. 3. Inaccurate Measurements: Errors in measuring the amounts of silane, water, or catalyst. | 1. Control the reaction environment. Perform experiments in a controlled atmosphere (e.g., a glove box with controlled humidity) or at least monitor and record the ambient conditions. 2. Use high-purity reagents. Ensure all chemicals are of a suitable grade and stored properly to prevent degradation. 3. Calibrate all measuring equipment. Use precise and calibrated instruments for all measurements. |
| Precipitate forms in the reaction mixture. | 1. Excessive Self-Condensation: The hydrolyzed silanol intermediates are condensing to form insoluble polysiloxanes. This is more likely at higher pH and concentrations. 2. Low Solubility: The silane or its hydrolysis products may have low solubility in the chosen solvent system. | 1. Work at lower concentrations. 2. Adjust the pH to be slightly acidic. Acidic conditions favor hydrolysis over condensation. 3. Choose a more suitable co-solvent to improve the solubility of all components. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the hydrolysis rate of this compound?
A1: The primary factors influencing the hydrolysis rate of alkoxysilanes like this compound are:
-
pH: The hydrolysis is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Concentration: A higher concentration of the silane and water will lead to a faster reaction rate.
-
Catalyst: The presence of an acid or base catalyst significantly accelerates the reaction.
-
Solvent: The choice of a co-solvent can affect the solubility of the reactants and thus the reaction rate. Protic solvents like alcohols can participate in the reaction.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The hydrolysis of this compound can be monitored using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the disappearance of the methoxy group protons and the appearance of methanol protons. 29Si NMR can directly monitor the changes in the silicon environment as the methoxy groups are replaced by hydroxyl groups and subsequently form siloxane bonds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The progress of the reaction can be followed by observing the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands.
Q3: What is the optimal pH for controlling the hydrolysis of this compound?
A3: The optimal pH depends on your desired outcome.
-
For the slowest hydrolysis rate and therefore the most control, a neutral pH of 7 is recommended.
-
To accelerate hydrolysis while minimizing condensation , slightly acidic conditions (pH 4-5) are often used.
-
Rapid hydrolysis and subsequent condensation are typically achieved under basic conditions.
Q4: Can I use a co-solvent, and how will it affect the hydrolysis?
A4: Yes, a co-solvent is often necessary to create a homogeneous solution of the silane and water. Common co-solvents include alcohols like ethanol and isopropanol. The choice of solvent can influence the hydrolysis rate. For instance, using an alcohol that matches the alkoxy group of the silane (in this case, methanol) can help to simplify the reaction kinetics. The addition of a co-solvent can sometimes slow down the hydrolysis reaction compared to a purely aqueous system.
Quantitative Data
Table 1: Effect of pH on the Hydrolysis Rate Constant (k) of Tetraethoxysilane (TEOS) at 25°C
| pH | k (10⁻⁴ L mol⁻¹ s⁻¹) |
| 2.0 | 10.5 |
| 3.0 | 1.5 |
| 4.0 | 0.5 |
| 5.0 | 0.2 |
| 7.0 | ~0.1 (minimum) |
| 10.0 | 1.8 |
| 11.0 | 5.2 |
Data is illustrative and compiled from general trends reported in the literature.
Table 2: Effect of Temperature on the Hydrolysis Rate Constant (k) of Methyltriethoxysilane (MTES) at pH 3.1
| Temperature (°C) | k (10⁻³ L mol⁻¹ s⁻¹) |
| 20 | 1.2 |
| 30 | 2.5 |
| 40 | 5.1 |
| 50 | 9.8 |
Data is illustrative and compiled from general trends reported in the literature.
Experimental Protocols
Protocol for Monitoring Hydrolysis of this compound using 1H NMR Spectroscopy
This protocol provides a general method for monitoring the hydrolysis reaction in real-time.
1. Materials:
- This compound
- Deuterated solvent (e.g., D₂O, or a mixture of an organic solvent like acetone-d₆ and D₂O)
- pH buffer or catalyst (e.g., deuterated acetic acid or sodium deuteroxide solution)
- NMR tubes
- Micropipettes
2. Procedure:
- Prepare a stock solution of this compound in the chosen deuterated organic solvent.
- Prepare a D₂O solution containing the desired buffer or catalyst to control the pH.
- In an NMR tube, add a known volume of the silane stock solution.
- Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0). This will show the characteristic peak for the methoxy protons of the silane.
- To initiate the hydrolysis, inject a known volume of the D₂O solution into the NMR tube.
- Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
- Monitor the decrease in the integral of the methoxy proton signal of the silane and the increase in the integral of the methanol proton signal.
- The rate of hydrolysis can be determined by plotting the concentration of the silane (proportional to the integral of its methoxy peak) versus time.
Visualizations
Logical Flow for Troubleshooting Hydrolysis Rate Issues
Caption: Troubleshooting workflow for hydrolysis rate control.
Factors Influencing Hydrolysis Rate of this compound
Process optimization for uniform Dimethoxymethylpropyl-silane film deposition
Welcome to the Technical Support Center for Process Optimization of Dimethoxymethylpropyl-silane (DMDMPS) Film Deposition. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving uniform DMDMPS films. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification experiments.
Disclaimer: Specific experimental data for this compound (DMDMPS) is limited in publicly available literature. The following protocols and data are based on established principles for organosilanes with similar functional groups. Users should consider this guidance as a starting point and optimize parameters for their specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound films.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-uniform or patchy film | 1. Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface. 2. Insufficient Surface Hydroxylation: Low density of hydroxyl (-OH) groups on the substrate for silane reaction. 3. Premature Silane Hydrolysis: Uncontrolled reaction of DMDMPS with ambient moisture before deposition. 4. Incorrect Dispensing Technique (Spin Coating): Off-center or slow dispensing of the silane solution. | 1. Improve Cleaning Protocol: Implement a rigorous cleaning procedure (e.g., sonication in a series of solvents like acetone and isopropanol), followed by a final rinse with deionized water and drying with nitrogen.[1] 2. Activate the Surface: Use piranha solution or oxygen plasma treatment to generate a high density of hydroxyl groups.[2] 3. Control the Environment: Perform the deposition in a controlled environment with low humidity, such as a glove box or a nitrogen-purged chamber. 4. Optimize Dispensing: Dispense the solution quickly and smoothly at the center of the substrate.[3] |
| Film peeling or poor adhesion | 1. Incomplete Covalent Bonding: Insufficient reaction time or temperature for the formation of stable siloxane bonds (Si-O-Si). 2. Excessive Film Thickness: Formation of a thick, cross-linked polymer network that is weakly attached to the surface. 3. Inadequate Curing: Insufficient post-deposition baking to remove byproducts and strengthen the film. | 1. Increase Reaction Time/Temperature: Extend the deposition time or perform the reaction at a moderately elevated temperature (e.g., 60-80 °C). 2. Optimize Silane Concentration: Use a lower concentration of DMDMPS in the solution (e.g., 0.5-2% v/v) to promote monolayer formation. 3. Implement a Curing Step: Bake the coated substrate at 100-120°C for 30-60 minutes to ensure complete reaction and adhesion.[3] |
| "Orange peel" or rough surface | 1. High Solution Viscosity: The DMDMPS solution is too viscous for the chosen deposition parameters. 2. Rapid Solvent Evaporation: The solvent evaporates too quickly, preventing the film from leveling. 3. High Spin Speed (Spin Coating): Excessive spin speed can lead to turbulent airflow and rapid drying. | 1. Adjust Solution Concentration: Lower the concentration of DMDMPS in the solvent. 2. Choose a Less Volatile Solvent: Select a solvent with a higher boiling point. 3. Optimize Spin Coating Parameters: Reduce the final spin speed or use a multi-step spin process with a slower ramp-up. |
| Inconsistent results between experiments | 1. Variability in Ambient Conditions: Fluctuations in temperature and humidity. 2. Age of Silane Solution: Hydrolysis and self-condensation of DMDMPS in solution over time. 3. Inconsistent Substrate Pre-treatment: Variations in cleaning and activation procedures. | 1. Control the Deposition Environment: Use a controlled atmosphere (e.g., glove box) for consistency. 2. Use Freshly Prepared Solutions: Always prepare the DMDMPS solution immediately before use.[1][3] 3. Standardize Protocols: Ensure that all substrate preparation steps are performed consistently for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the propyl and methyl groups in this compound (DMDMPS)?
A1: The propyl group (-C3H7) is a non-polar alkyl chain that contributes to the hydrophobicity of the resulting film. Longer alkyl chains generally lead to more hydrophobic surfaces compared to shorter chains like methyl groups.[2][4] The methyl group (-CH3) attached to the silicon atom also contributes to the organic character of the molecule. The two methoxy groups (-OCH3) are the reactive sites that hydrolyze in the presence of water to form silanol groups (Si-OH), which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).
Q2: How does the concentration of the DMDMPS solution affect the final film?
A2: The concentration of the DMDMPS solution is a critical parameter. Higher concentrations generally lead to thicker films. For achieving a uniform monolayer, lower concentrations (typically in the range of 0.1-5% v/v) are preferred.[3] Very high concentrations can result in the formation of multilayers and aggregates, leading to a non-uniform and potentially less stable film.
Q3: What is the importance of water in the silanization process?
A3: Water is necessary for the hydrolysis of the methoxy groups in DMDMPS to form reactive silanol groups. However, an excess of water, especially uncontrolled atmospheric moisture, can lead to premature hydrolysis and self-condensation of the silane in the solution, forming polysiloxane particles that result in a rough and non-uniform film.[1] Therefore, a small, controlled amount of water is often required, or the reaction relies on the adsorbed water layer on the substrate surface.
Q4: What are the main differences between spin coating, dip coating, and chemical vapor deposition (CVD) for DMDMPS films?
A4:
-
Spin Coating: A fast and common method for flat substrates that produces highly uniform films. Film thickness is controlled by spin speed, solution concentration, and solvent viscosity.[5]
-
Dip Coating: A simpler method where the substrate is withdrawn from the silane solution at a controlled speed. It is suitable for non-planar substrates but may result in less uniform films compared to spin coating.
-
Chemical Vapor Deposition (CVD): A solvent-free method where the substrate is exposed to DMDMPS vapor. It can produce highly uniform and conformal coatings on complex geometries and offers excellent control over film thickness.[2]
Q5: How can I verify the uniformity and quality of my DMDMPS film?
A5: Several surface analysis techniques can be used:
-
Contact Angle Goniometry: Measures the surface wettability. A uniform hydrophobic surface will exhibit a consistent and high water contact angle.
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the visualization of film uniformity, roughness, and the presence of defects or aggregates.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of thin films with high precision.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states at the surface, confirming the presence of the silane layer.
Experimental Protocols
Protocol 1: Spin Coating Deposition of DMDMPS
This protocol describes a general procedure for depositing a DMDMPS film on a silicon wafer.
Materials and Equipment:
-
This compound (DMDMPS)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Silicon wafers or other suitable substrates
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or Oxygen Plasma Cleaner
-
Spin coater
-
Oven or hotplate
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5-10 minutes each).
-
Dry the substrate with a stream of nitrogen.
-
To create a hydroxylated surface, either:
-
Immerse the substrate in piranha solution for 10-15 minutes ( WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ), followed by thorough rinsing with deionized water and drying with nitrogen.
-
Alternatively, treat the substrate with oxygen plasma for 2-5 minutes.
-
-
-
Solution Preparation:
-
Immediately before use, prepare a 1% (v/v) solution of DMDMPS in an anhydrous solvent (e.g., toluene).
-
-
Spin Coating:
-
Place the cleaned and hydroxylated substrate on the spin coater chuck.
-
Dispense enough DMDMPS solution to cover the substrate surface (e.g., 100-200 µL for a 1-inch wafer).
-
Use a two-step spin process:
-
Spread cycle: 500 rpm for 10 seconds.
-
Thinning cycle: 3000 rpm for 45 seconds.
-
-
-
Post-Deposition Curing:
-
Carefully remove the coated substrate from the spin coater.
-
Bake the substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes to promote covalent bonding and remove byproducts.
-
-
Rinsing (Optional):
-
After curing, rinse the substrate with the anhydrous solvent to remove any physisorbed molecules.
-
Dry with a stream of nitrogen.
-
Protocol 2: Chemical Vapor Deposition (CVD) of DMDMPS
This protocol provides a general method for the vapor-phase deposition of a DMDMPS film.
Materials and Equipment:
-
This compound (DMDMPS)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in the spin coating protocol.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates inside the deposition chamber.
-
Place a small, open vial containing 100-200 µL of DMDMPS in the chamber, ensuring it does not touch the substrates.
-
-
Deposition:
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
The deposition can be carried out at room temperature for several hours (e.g., 2-4 hours) or at an elevated temperature (e.g., 80-100°C) for a shorter duration (e.g., 1-2 hours) to increase the vapor pressure of the DMDMPS.
-
-
Post-Deposition Treatment:
-
After the deposition time, allow the chamber to cool to room temperature if heated.
-
Vent the chamber with dry nitrogen gas.
-
Remove the coated substrates.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Quantitative Data
Table 1: Influence of Spin Coating Parameters on Film Thickness (General for Silanes)
| Parameter | Range | Effect on Film Thickness |
| Spin Speed | 1000 - 6000 rpm | Higher spin speed results in a thinner film. The thickness is often proportional to the inverse square root of the spin speed.[5] |
| Solution Concentration | 0.1 - 5% (v/v) | Higher concentration leads to a thicker film.[3] |
| Spin Time | 30 - 90 seconds | Longer spin times can lead to slightly thinner films, but most of the thinning occurs in the first few seconds.[3] |
Table 2: Expected Water Contact Angles for Surfaces Modified with Alkylsilanes
| Alkyl Chain Length | Example Silane | Expected Water Contact Angle |
| C1 (Methyl) | Trimethoxymethylsilane | ~70-80° |
| C3 (Propyl) | Trimethoxypropylsilane | ~90-100° |
| C8 (Octyl) | Trimethoxyoctylsilane | ~100-110° |
| C18 (Octadecyl) | Trimethoxyoctadecylsilane | >110° |
Note: These are approximate values and can vary depending on the substrate, deposition method, and film quality.[4] The propyl group in DMDMPS is expected to yield a hydrophobic surface with a water contact angle in the range of 90-100°.
Visualizations
Caption: Workflow for DMDMPS film deposition and characterization.
Caption: Troubleshooting flowchart for achieving uniform DMDMPS films.
References
- 1. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Silane Coupling Agents: Evaluating Dimethoxymethylpropyl-silane and Other Key Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent is a critical step in surface modification, adhesion promotion, and the development of advanced materials. This guide provides a comparative overview of Dimethoxymethylpropyl-silane and other common silane coupling agents, supported by available experimental data and detailed methodologies to aid in the selection process.
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials.[1][2] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, allows them to form durable covalent bonds at the interface, thereby enhancing adhesion, improving composite properties, and modifying surface characteristics.[1][2]
This compound belongs to the category of alkyl-functional silanes. While specific experimental performance data for this particular silane is not extensively available in public literature, its properties can be inferred from the behavior of other alkylsilanes. This guide will compare the expected performance of alkyl silanes, represented by this compound, with other widely used classes of silane coupling agents, namely amino-silanes (e.g., 3-Aminopropyltriethoxysilane - APTES) and epoxy-silanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS).[3][4]
Performance Comparison of Silane Coupling Agents
The effectiveness of a silane coupling agent is determined by its chemical structure and its ability to interact with both the substrate and the desired organic matrix. Key performance indicators include adhesion strength, surface wettability, and biocompatibility.
Adhesion Strength
The primary function of a silane coupling agent is to improve the bond strength between dissimilar materials.[5] This is often quantified using shear bond strength tests. While specific data for this compound is limited, studies on other silanes provide a basis for comparison. For instance, amino-silanes are known to significantly enhance adhesion to various substrates.[5] Epoxy-silanes also demonstrate excellent adhesion, particularly with epoxy-based resins and coatings.[4][6]
Table 1: Comparative Shear Bond Strength of Different Silane Coupling Agents
| Silane Coupling Agent Class | Representative Silane | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| Alkyl-Silane | This compound | Data not available | Data not available | Data not available |
| Amino-Silane | 3-Aminopropyltriethoxysilane (APTES) | Aluminum | Polypropylene | ~15 MPa[7] |
| Epoxy-Silane | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Titanium | Resin Composite Cement | ~14.8 MPa[8] |
| Methacryloxy-Silane | 3-Methacryloyloxypropyltrimethoxysilane (MPTMS) | Titanium | Resin Composite Cement | ~14.2 MPa[8] |
Note: The values presented are for illustrative purposes and can vary significantly based on the specific substrate, adhesive system, and experimental conditions.
Surface Wettability & Surface Energy
Silane coupling agents can significantly alter the surface energy and wettability of a substrate, which is crucial for controlling interactions with biological systems and improving coating performance.[9] Alkyl-silanes, like this compound, are generally expected to create hydrophobic surfaces due to the non-polar nature of the alkyl group.[10] In contrast, amino-silanes can impart a more hydrophilic character, while the effect of epoxy-silanes can vary.[9][11]
Table 2: Comparative Surface Wettability of Surfaces Modified with Different Silane Coupling Agents
| Silane Coupling Agent Class | Representative Silane | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) |
| Alkyl-Silane | Octyltriethoxysilane (similar to this compound) | Nanosilica | ~107°[12] | Low |
| Amino-Silane | 3-Aminopropyltriethoxysilane (APTES) | Glass | ~56°[9] | High |
| Epoxy-Silane | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Glass | Data varies | Moderate |
| Fluoroalkyl-Silane | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Silicon Wafer | ~110-120° | Very Low |
Note: Higher contact angles indicate greater hydrophobicity and lower surface energy.
Biocompatibility
Experimental Protocols
To ensure reliable and comparable results when evaluating silane coupling agents, standardized experimental protocols are essential.
Shear Bond Strength Testing
This protocol outlines the procedure for evaluating the adhesion strength of a silane-treated substrate.
Materials:
-
Substrates (e.g., glass slides, metal coupons)
-
Silane coupling agents
-
Adhesive or resin system
-
Molds for creating a defined bonding area
-
Universal testing machine with a shear test fixture
Procedure:
-
Substrate Preparation: Thoroughly clean and dry the substrates to ensure a reactive surface.
-
Silanization: Apply the silane solution to the substrate surface according to the manufacturer's instructions or a developed protocol. This may involve dip-coating, spin-coating, or vapor deposition.
-
Curing: Allow the silane layer to cure, which may involve air drying or heating.
-
Bonding: Apply the adhesive or resin to the silanized surface and bond a second substrate or a testing fixture.
-
Curing of Adhesive: Cure the adhesive as per its specifications.
-
Testing: Mount the bonded assembly in the universal testing machine and apply a shear force at a constant crosshead speed until failure.
-
Data Analysis: Record the maximum load at failure and calculate the shear bond strength by dividing the load by the bonded area.
Contact Angle Measurement
This protocol describes the measurement of the static contact angle to assess the wettability of a silanized surface.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water or other test liquids
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of the test liquid onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software to measure the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure consistency and calculate an average value.
In Vitro Cytotoxicity Assay
This protocol provides a general workflow for evaluating the cytotoxicity of silane-modified surfaces.
Materials:
-
Silane-modified substrates
-
Sterile cell culture plates
-
Specific cell line (e.g., fibroblasts, osteoblasts)
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Sample Sterilization: Sterilize the silane-modified substrates using an appropriate method (e.g., ethanol washing, UV irradiation).
-
Cell Seeding: Place the sterile substrates in the wells of a cell culture plate and seed with the chosen cell line at a specific density.
-
Incubation: Culture the cells in a suitable growth medium under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined period (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: At the end of the incubation period, perform the cytotoxicity assay according to the kit manufacturer's instructions. This typically involves adding a reagent that is converted into a colored product by viable cells.
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the number of viable cells. Compare the results for the silane-modified surfaces to a control surface (e.g., untreated substrate, tissue culture plastic).
Visualizing the Fundamentals
To better understand the underlying processes, the following diagrams illustrate the general mechanism of silane coupling agents and a typical experimental workflow.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Silane coupling agent in biomedical materials [pubmed.ncbi.nlm.nih.gov]
- 3. Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinacouplingagents.com [chinacouplingagents.com]
- 5. researchgate.net [researchgate.net]
- 6. rissochem.com [rissochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The influence of silane coupling agents on the properties of α-TCP-based ceramic bone substitutes for orthopaedic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Surface Hydrophobicity after Dimethoxymethylpropyl-silane Treatment
For researchers, scientists, and drug development professionals engaged in surface modification, achieving a defined and stable hydrophobic surface is often a critical requirement. Dimethoxymethylpropyl-silane is a common reagent utilized for this purpose, offering a straightforward method to impart hydrophobicity to various substrates. This guide provides an objective comparison of the performance of propyl-silane coatings with other common alternatives, supported by experimental data. It also outlines detailed methodologies for the validation of surface hydrophobicity.
Comparative Performance of Hydrophobic Silane Coatings
The selection of a silane for surface modification depends on the desired level of hydrophobicity, the required stability of the coating, and the specific application. This section compares the performance of propyl-silane coatings with two other widely used alternatives: octadecyl-silanes for creating highly hydrophobic surfaces and fluoro-silanes for achieving oleophobicity in addition to hydrophobicity.
Table 1: Comparison of Water Contact Angle after Silane Treatment
| Silane Type | Alkyl Chain Length | Typical Water Contact Angle (°) | Reference |
| Propyl-silane (Trimethoxypropylsilane) | C3 | ~105 - 158.5° (superhydrophobic) | [1][2] |
| Octadecyl-silane (Octadecyltrimethoxysilane) | C18 | ~102 - 110° | [2] |
| Fluoro-silane ((3,3,3-Trifluoropropyl)trimethoxysilane) | C3 (fluorinated) | ~114° | [2] |
Note: The water contact angle for Trimethoxypropylsilane can reach superhydrophobic levels when applied in a manner that creates a hierarchical surface structure.
Table 2: Comparison of Surface Roughness (Ra) after Silanization
| Silane Type | Substrate | Surface Roughness (Ra) | Reference |
| Propyl-silane (Aminopropylsilane) | Silicon Wafer | ~0.12 nm | [3] |
| Short-chain alkylsilanes | Glass | Increase in roughness observed | |
| Octadecyl-silane | Silicon Wafer | Increase in roughness observed |
Note: Surface roughness is highly dependent on the deposition method and substrate. The formation of a uniform monolayer typically results in a minimal increase in roughness, while polymerization and island formation can significantly increase it.
Table 3: Comparison of Surface Elemental Composition (Atomic %) by XPS
| Silane Type | Substrate | Si (at%) | C (at%) | O (at%) | F (at%) | Reference |
| Propyl-silane (Aminopropylsilane) | Silicon Wafer | ~25-30 | ~20-25 | ~45-50 | - | [3] |
| Fluoro-silane | Stainless Steel | Increased Si and C, presence of F | [4] | |||
| Untreated | Silicon Wafer | ~30-35 | <5 | ~60-65 | - | [3] |
Note: The atomic percentages are indicative and can vary based on the thickness and uniformity of the silane layer.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results in surface modification. This section provides a comprehensive methodology for the validation of surface hydrophobicity after this compound treatment.
Substrate Preparation (Silicon Wafer Example)
-
Cleaning:
-
Immerse the silicon wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15 minutes at 120°C. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
Dry the wafer under a stream of high-purity nitrogen gas.
-
-
Hydroxylation:
-
Expose the cleaned and dried wafer to an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to generate a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.
-
Silanization with this compound
-
Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or isopropanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the solution.
-
-
Deposition:
-
Immerse the hydroxylated substrate in the silane solution for a specified duration, typically ranging from 30 minutes to 2 hours, at room temperature. The deposition can also be performed via vapor deposition in a vacuum chamber.
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it sequentially with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
-
Curing:
-
Cure the coated substrate in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds (Si-O-Si) between the silane molecules and the substrate, as well as cross-linking between adjacent silane molecules, leading to a more stable coating.
-
Validation of Surface Hydrophobicity
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis.
-
Procedure:
-
Place the silanized substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the software to measure the static contact angle at the three-phase (solid-liquid-air) contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
-
Instrumentation: Utilize an Atomic Force Microscope operating in tapping mode to minimize damage to the silane layer.
-
Procedure:
-
Mount the silanized substrate on an AFM stub.
-
Use a standard silicon cantilever with a sharp tip.
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm).
-
Analyze the AFM images to determine the surface topography and calculate the root-mean-square (RMS) roughness (Ra). A smooth, uniform monolayer will exhibit a low Ra value.
-
-
Instrumentation: Employ an XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Procedure:
-
Place the silanized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the Si 2p, C 1s, and O 1s regions.
-
Analyze the spectra to determine the atomic concentrations of the elements and identify the chemical states, confirming the presence of the propylsilane coating.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental process for validating the hydrophobicity of a surface after treatment with this compound.
References
Performance Evaluation of Dimethoxymethylpropyl-silane in Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of Dimethoxymethylpropyl-silane as a coupling agent in composite materials. Due to a lack of publicly available, specific experimental data on this compound in composites, this document outlines the typical methodologies, data presentation formats, and key performance indicators used to compare different silane coupling agents. This framework can be utilized to design and execute experiments to generate comparative data for this compound against other alternatives.
Introduction to Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as a chemical bridge between an inorganic filler or reinforcement (like glass fibers, silica, or metal oxides) and an organic polymer matrix.[1][2] This interfacial bonding is crucial for transferring stress from the flexible polymer to the rigid filler, thereby enhancing the overall mechanical and physical properties of the composite material.[3][4] The general structure of a silane coupling agent consists of a hydrolyzable group (e.g., methoxy, ethoxy) that bonds to the inorganic surface and an organofunctional group that is compatible with the polymer matrix.
The performance of a silane coupling agent is influenced by several factors, including the type of organofunctional group, the hydrolyzable group, and the processing conditions. The selection of an appropriate silane is critical for optimizing the performance of the final composite material.
Comparative Performance Data
Table 1: Comparison of Mechanical Properties of Composites with Different Silane Coupling Agents
| Silane Coupling Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Control (No Silane) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Alternative Silane A (e.g., 3-Aminopropyltriethoxysilane) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Alternative Silane B (e.g., 3-Glycidoxypropyltrimethoxysilane) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparison of Physical and Thermal Properties of Composites
| Silane Coupling Agent | Water Absorption (%) | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Control (No Silane) | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Alternative Silane A | Experimental Value | Experimental Value | Experimental Value |
| Alternative Silane B | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data. The following are standard methodologies for evaluating the performance of silane coupling agents in composites.
Materials
-
Polymer Matrix: Specify the type of polymer (e.g., epoxy, polypropylene, polyester), its grade, and supplier.
-
Filler/Reinforcement: Detail the type of filler (e.g., silica, glass fibers), its particle size or fiber length, surface area, and supplier.
-
Silane Coupling Agents: List all silanes being compared, including this compound, their purity, and suppliers.
-
Solvent: Specify the solvent used for silane treatment (e.g., ethanol/water mixture).
Silane Treatment of Filler
-
Prepare a solution of the silane coupling agent in a suitable solvent (e.g., 95% ethanol/5% water) at a specific concentration (e.g., 1-2 wt% of the filler).
-
Adjust the pH of the solution to activate the silane (typically pH 4-5 with acetic acid).
-
Disperse the filler material in the silane solution and stir for a defined period (e.g., 2 hours) at a controlled temperature.
-
Filter and wash the treated filler to remove excess silane.
-
Dry the treated filler in an oven at a specified temperature and duration (e.g., 110°C for 2 hours) to complete the condensation reaction between the silane and the filler surface.
Composite Fabrication
-
Compound the polymer matrix with the silane-treated filler at a specific weight percentage using a suitable mixing technique (e.g., melt blending in an internal mixer or twin-screw extruder).
-
Ensure consistent processing parameters (e.g., temperature, mixing speed, and time) for all samples.
-
Prepare test specimens for mechanical and physical property testing using a standardized method such as compression molding or injection molding.
Characterization and Testing
-
Mechanical Testing:
-
Tensile Testing: Conducted according to ASTM D638 standard to determine tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing: Performed as per ASTM D790 to measure flexural strength and flexural modulus.
-
Impact Testing: Izod or Charpy impact tests (ASTM D256) to evaluate the material's toughness.
-
-
Physical and Thermal Analysis:
-
Water Absorption: Measured according to ASTM D570 by immersing samples in water and recording weight gain over time.
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the composite.
-
-
Morphological Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the fracture surface of the composites and assess the interfacial adhesion between the filler and the polymer matrix.
-
Visualizations
The following diagrams illustrate the fundamental principles of silane coupling agents and the workflow for their evaluation.
Caption: Mechanism of silane coupling agents at the filler-polymer interface.
Caption: Workflow for evaluating silane performance in composites.
Caption: Logical flow for comparing the performance of different silanes.
Conclusion
The effective evaluation of this compound in composite materials requires a systematic experimental approach. By following standardized protocols for filler treatment, composite fabrication, and material characterization, researchers can generate the necessary data to populate the comparative tables presented in this guide. This will enable an objective assessment of its performance relative to other commercially available silane coupling agents. The provided diagrams offer a visual representation of the underlying chemical principles and the logical workflow for such a comparative study. Further research is needed to generate and publish specific performance data for this compound to facilitate its consideration for various composite applications.
References
Assessing the bond strength of Dimethoxymethylpropyl-silane treated materials
While specific quantitative bond strength data for dimethoxymethylpropyl-silane is limited in publicly available literature, we can infer its expected performance by examining data from structurally similar and commonly utilized silane coupling agents. This guide will focus on comparing well-documented functionalized silanes and provide a theoretical context for the performance of non-functionalized alkylsilanes.
Comparative Analysis of Bond Strength
The selection of a silane coupling agent is critical and depends on the specific polymer system and inorganic substrate. Functionalized silanes, such as those containing methacrylate or amino groups, are generally expected to provide higher bond strengths due to their ability to form covalent bonds with the organic matrix. Non-functionalized alkylsilanes, like this compound, primarily improve adhesion through improved surface wetting and van der Waals interactions, which typically result in lower, though still significant, bond strength enhancement compared to their functionalized counterparts.
Below are tables summarizing shear bond strength data from various studies on different silane coupling agents. These values provide a benchmark for the performance of silane treatments.
Table 1: Shear Bond Strength of Various Silane Coupling Agents on Different Substrates
| Silane Coupling Agent | Substrate | Polymer/Cement | Shear Bond Strength (MPa) | Reference |
| 3-Methacryloyloxypropyltrimethoxysilane (MPTS) | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 | [1] |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 | [1] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 | [1] |
| Bis-[3-(triethoxysilyl)propyl]polysulfide | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 2.5 | [1] |
| 3-Mercaptopropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 11.3 ± 3.6 | [1] |
| No Silane (Control) | Titanium | Composite Resin | 4.8 ± 2.1 | |
| γ-MPS | Ni-Cr Alloy | Filtek Z350 Resin | Significantly higher than control | [2] |
| γ-MPS | Pure Titanium | Filtek Z350 Resin | Significantly higher than control | [2] |
| γ-MPS | Au-Pd Alloy | Filtek Z350 Resin | No significant difference from control | [2] |
Note: Bond strength values can vary significantly based on the specific experimental conditions, including substrate preparation, silane concentration, application method, and the type of resin used.
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the assessment of silane bond strength.
Shear Bond Strength Test (According to ISO 29022)
This test is a common method to evaluate the adhesive properties of coatings and adhesives.
-
Substrate Preparation: The inorganic substrate (e.g., ceramic, metal, or composite block) is prepared according to the desired specifications. This may include sandblasting with aluminum oxide particles to create a standardized surface roughness, followed by cleaning in an ultrasonic bath with distilled water.
-
Silane Application: The silane solution is applied to the prepared substrate surface. The concentration of the silane, solvent, application time, and drying/curing conditions (e.g., air-dried or heat-cured) are critical parameters that should be carefully controlled and documented.
-
Bonding Procedure: A mold is placed on the silanized surface, and a resin-based composite or adhesive is applied into the mold to create a bonded cylinder of a specific diameter. The resin is then light-cured according to the manufacturer's instructions.
-
Storage: The bonded specimens are stored under specific conditions (e.g., in distilled water at 37°C for 24 hours) to simulate aging or clinical conditions.
-
Testing: The specimens are mounted in a universal testing machine. A shear force is applied to the base of the resin cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs. The maximum load at failure is recorded.
-
Calculation: The shear bond strength (SBS) is calculated in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonded surface area (in mm²).
-
Failure Mode Analysis: After testing, the fractured surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in the substrate, cohesive in the resin, or mixed).
Visualizing the Process and Principles
Diagrams generated using Graphviz can help to clarify complex workflows and chemical interactions.
Caption: Experimental workflow for shear bond strength testing of silane-treated materials.
The fundamental principle behind the efficacy of silane coupling agents lies in their dual chemical nature, which allows them to bridge the interface between inorganic and organic materials.
Caption: Adhesion mechanism of an alkylsilane at the substrate-polymer interface.
References
The Unseen Bridge: Evaluating Dimethoxymethylpropyl-silane as an Adhesion Promoter
In the intricate world of material science, the interface between organic and inorganic materials often represents a critical point of failure. Adhesion promoters are the unsung heroes that bridge this gap, ensuring the durability and performance of composites, coatings, and adhesives. This guide provides a comparative analysis of dimethoxymethylpropyl-silane, an alkyl silane, against other common classes of silane adhesion promoters. By examining available experimental data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on its efficacy.
The Mechanism of Silane Adhesion
Silane coupling agents, including this compound, function by forming a chemical bridge between an inorganic substrate and an organic polymer. This process can be broadly understood in three stages: hydrolysis, condensation, and interfacial bonding. The methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable covalent bonds. The propyl group of this compound, being a non-reactive alkyl group, provides a hydrophobic and organophilic interface for mechanical entanglement and van der Waals interactions with the organic polymer matrix. Other silanes feature reactive functional groups (e.g., amino, epoxy, vinyl) that can form covalent bonds with the polymer matrix, offering a different adhesion mechanism.
Caption: Figure 1: General mechanism of silane coupling agents.
Comparative Efficacy of Silane Adhesion Promoters
The choice of a silane adhesion promoter is dictated by the specific polymer system and the substrate involved. While direct comparative data for this compound against a wide array of other silanes under identical conditions is limited in publicly available literature, we can collate and compare performance data from various studies. The following table summarizes lap shear and pull-off strength data for different silane types on common substrates. It is crucial to note that these values are indicative and can vary significantly based on the specific experimental conditions, resin systems, and surface preparations used in each study.
| Silane Type | Functional Group | Substrate | Resin System | Adhesion Test | Adhesion Strength (MPa) | Reference |
| Alkyl Silane (Proxy) | n-Propyl | - | - | - | Data not available | - |
| Amino Silane | Amino | Aluminum | Polyamide 6 | Lap Shear | ~15 | [1] |
| Amino Silane | Amino | Aluminum | Epoxy | Pull-off | 11.8 - 14.2 (Dry) | [2] |
| Amino Silane | Amino | Steel | Epoxy | Pull-off | ~60 | [3] |
| Epoxy Silane | Epoxy | Steel | Epoxy | Pull-off | Data indicates strong adhesion | [3] |
| Vinyl Silane | Vinyl | Aluminum | Epoxy | Pull-off | ~10-12 (Dry) | [4] |
Note: The data presented is collated from multiple sources and should be used for comparative purposes with caution, as experimental conditions were not identical.
Experimental Protocols for Adhesion Testing
To quantitatively evaluate the efficacy of an adhesion promoter, standardized testing methodologies are employed. The following outlines a general workflow for sample preparation and adhesion testing using the lap shear method.
Caption: Figure 2: Workflow for Lap Shear Adhesion Testing.
Detailed Experimental Methodology
1. Substrate Preparation:
-
Cleaning: Substrates (e.g., aluminum, steel, or glass panels) are first degreased using a solvent such as acetone or isopropanol. This is followed by a thorough rinse with deionized water and drying in an oven.
-
Surface Activation (Optional): For some substrates, a surface activation step, such as plasma treatment or acid etching, may be performed to increase the density of surface hydroxyl groups.
2. Silane Primer Preparation and Application:
-
Preparation: A dilute solution of the silane adhesion promoter (typically 0.5% to 5% by weight) is prepared in a solvent, commonly a mixture of 95% ethanol and 5% deionized water. The pH of the solution is often adjusted to 4-5 with an acid like acetic acid to catalyze hydrolysis.
-
Hydrolysis: The prepared silane solution is allowed to stand for a specified period (e.g., 1 hour) to ensure the hydrolysis of the methoxy groups to silanol groups.
-
Application: The silane primer is applied to the cleaned substrate surface using methods such as dipping, spraying, or wiping to ensure a uniform, thin layer.
-
Curing: The solvent is allowed to evaporate, and the silane layer is cured. Curing conditions can vary but a typical process involves heating at 110-120°C for 5-10 minutes.
3. Lap Shear Specimen Preparation and Testing (ASTM D1002):
-
Adhesive Application: The desired adhesive is applied to one end of the primed substrate.
-
Joint Assembly: A second primed substrate is overlapped with the first, creating a bonded area of a specified dimension (e.g., 12.7 mm x 25.4 mm). The assembly is clamped to ensure a consistent bond line thickness.
-
Curing: The adhesive is cured according to the manufacturer's specifications.
-
Testing: The cured lap shear specimens are pulled to failure in a universal testing machine at a constant crosshead speed. The maximum load at failure is recorded.
-
Calculation: The lap shear strength is calculated by dividing the maximum load by the bond area and is typically expressed in megapascals (MPa).
Conclusion
This compound, as an alkyl silane, offers a viable option for adhesion promotion, particularly where hydrophobicity at the interface is desired and the polymer system is non-reactive. However, for applications requiring the highest levels of adhesion strength, particularly on metal substrates, reactive silanes such as amino-silanes and epoxy-silanes appear to offer superior performance due to their ability to form strong covalent bonds with the polymer matrix. The selection of the optimal adhesion promoter is a multifaceted decision that requires careful consideration of the substrate, the polymer, and the performance requirements of the final product. The experimental protocols outlined in this guide provide a framework for conducting comparative studies to inform this critical selection process.
References
Cross-Validation of Performance: A Comparative Analysis of Dimethoxymethylpropyl-silane and Alternative Surface Modification Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is a critical step in ensuring the reliability and performance of experimental systems. This guide provides a comprehensive cross-validation of Dimethoxymethylpropyl-silane's performance against two commonly used alternatives: aminopropyl-trialkoxysilanes and fluoroalkyl-trialkoxysilanes. The following sections present a detailed comparison of their performance based on key experimental data, accompanied by the methodologies used to obtain these results.
Comparative Performance Data
The efficacy of a silane coupling agent is determined by its ability to modify surface properties, primarily enhancing hydrophobicity, promoting adhesion, and maintaining stability under thermal stress. The following tables summarize the quantitative performance of this compound (represented by the closely related n-propyltrimethoxysilane) and its alternatives in these key areas.
Table 1: Water Contact Angle - A Measure of Hydrophobicity
| Silane Type | Substrate | Water Contact Angle (°) | Citation |
| Propyl-alkoxysilane (n-propyltrimethoxysilane) | Not Specified | 112 (for a 20% solution) | [1] |
| Aminopropyl-trialkoxysilane (APTES) | Oxide Surfaces | 40 - 65 | [1] |
| Fluoroalkyl-trialkoxysilane | Glass/ITO | ~112 - 118 | [2] |
Table 2: Adhesion Strength - Enhancement of Interfacial Bonding
| Silane Type | Test Method | Adhesion Improvement | Citation |
| Propyl-alkoxysilane (n-propyltrimethoxysilane) | Not Specified | Good adhesion promoter | [3][4] |
| Aminopropyl-trialkoxysilane (APTES) | T-peel test | 26% - 102% increase in bonding strength | |
| Fluoroalkyl-trialkoxysilane | Pull-off adhesion | Strong adhesion, quantitative data varies with substrate | [5] |
Table 3: Thermal Stability - Performance Under Elevated Temperatures
| Silane Type | Analysis Method | T25 (°C) - Temp. at 25% Weight Loss | Citation |
| Alkylsilanes (general) | Thermogravimetric Analysis (TGA) | Generally good thermal stability | [6] |
| gamma-Aminopropyltriethoxysilane | Thermogravimetric Analysis (TGA) | 395 | [6] |
| gamma-Methacryloxypropyltrimethoxysilane | Thermogravimetric Analysis (TGA) | 390 | [6] |
| gamma-Ureidopropyltriethoxysilane | Thermogravimetric Analysis (TGA) | 435 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the cross-validation of these results. The following sections outline the methodologies for the key performance tests cited in this guide.
Protocol 1: Water Contact Angle Measurement
This protocol details the procedure for assessing the hydrophobicity of a silane-treated surface using a goniometer.
1. Substrate Preparation:
- Clean the substrate (e.g., glass slide, silicon wafer) thoroughly with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the substrate extensively with deionized water.
- Dry the substrate in an oven at 110°C for at least 1 hour.
2. Silane Deposition (Solution Phase):
- Prepare a 2% (v/v) solution of the silane in a 95:5 (v/v) ethanol/water mixture.
- Adjust the pH of the solution to 4.5-5.5 using acetic acid.
- Immerse the cleaned, dry substrate in the silane solution for 2-5 minutes with gentle agitation.
- Remove the substrate and rinse it with fresh ethanol to remove excess silane.
- Cure the coated substrate in an oven at 110°C for 10-15 minutes.
3. Contact Angle Measurement:
- Place the coated substrate on the stage of a contact angle goniometer.
- Dispense a 5 µL droplet of deionized water onto the surface.
- Capture an image of the droplet at the liquid-solid interface.
- Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface.
- Repeat the measurement at five different locations on the surface and calculate the average contact angle.
Protocol 2: Pull-Off Adhesion Test (ASTM D4541)
This protocol describes the method for quantifying the adhesion strength of a silane coating to a substrate.
1. Sample Preparation:
- Prepare and coat the substrate with the silane as described in Protocol 1.
- Clean the surface of the test dollies (loading fixtures) with a solvent.
- Abrade the bonding surface of the dollies to create a rougher profile for better adhesive bonding.
2. Adhesive Application:
- Mix a two-part epoxy adhesive according to the manufacturer's instructions.
- Apply a uniform layer of the adhesive to the bonding surface of a dolly.
- Press the dolly onto the silane-coated substrate, ensuring a consistent and void-free adhesive layer.
- Remove any excess adhesive from around the dolly.
- Allow the adhesive to cure for the time specified by the manufacturer (typically 24 hours at room temperature).
3. Adhesion Testing:
- Secure the test sample in the pull-off adhesion tester.
- Attach the actuator of the tester to the dolly.
- Apply a perpendicular tensile force at a constant rate (e.g., 0.2 MPa/s) until the dolly detaches from the substrate.
- Record the pull-off force at the point of failure.
- Calculate the adhesion strength in megapascals (MPa) by dividing the pull-off force by the surface area of the dolly.
- Examine the fracture surfaces to determine the mode of failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-adhesive interface).
Protocol 3: Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for evaluating the thermal stability of a silane coating.
1. Sample Preparation:
- Scrape a small amount (5-10 mg) of the cured silane coating from a treated substrate. For a more accurate analysis of the coating itself, a free-standing film can be prepared if possible.
2. TGA Instrument Setup:
- Calibrate the TGA instrument for temperature and mass.
- Place the sample in a TGA pan (typically platinum or alumina).
- Place the pan in the TGA furnace.
3. Thermal Analysis:
- Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Continuously monitor and record the sample's mass as a function of temperature.
4. Data Analysis:
- Plot the percentage of weight loss versus temperature.
- Determine the onset temperature of decomposition and the temperature at which specific percentages of weight loss occur (e.g., T25, the temperature at which 25% weight loss is observed).
- The resulting thermogram provides a profile of the material's thermal stability.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: General workflow for surface modification and performance analysis.
Caption: Simplified reaction mechanism of silane coupling agents with a substrate.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Supplier of N-PROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 4. The Key Role of N-Propyltrimethoxysilane in Coupling Reactions: Applications, Benefits, and Expert Insights for Chemical Manufacturing in China [silane-chemical.com]
- 5. dow.com [dow.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Surface Modification: Benchmarking Dimethoxymethylpropyl-silane Against Key Alternatives
For researchers, scientists, and drug development professionals, the ability to precisely tailor the surface properties of materials is a critical factor in experimental success. This guide provides an objective comparison of Dimethoxymethylpropyl-silane with other commonly employed surface modifiers, offering a quantitative performance analysis and detailed experimental protocols to inform your selection process.
This compound is a versatile organosilane used to impart a moderate level of hydrophobicity and to functionalize surfaces for subsequent molecular interactions. Its propyl group provides a short alkyl chain that alters surface energy and wettability. This guide benchmarks its performance against two widely used alternatives: Octadecyltrichlorosilane (OTS), known for creating densely packed, highly hydrophobic monolayers, and (3-aminopropyl)triethoxysilane (APTES), which introduces reactive amine groups for covalent immobilization of biomolecules.
Performance Comparison of Surface Modifiers
The selection of an appropriate surface modifier is dictated by the specific application requirements, such as the desired level of hydrophobicity, the necessity for bio-functionalization, and the nature of the substrate. The following tables summarize the key performance differences between this compound and its alternatives based on typical experimental data.
Table 1: Comparison of Physicochemical Properties
| Surface Modifier | Chemical Structure | Primary Functional Group | Predominant Surface Property |
| This compound | CH₃CH₂CH₂Si(OCH₃)₂CH₃ | Propyl | Moderately Hydrophobic |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Octadecyl | Highly Hydrophobic |
| (3-aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | Amine | Hydrophilic, Reactive |
Table 2: Quantitative Performance Metrics
| Surface Modifier | Water Contact Angle (°) | Surface Energy (mN/m) | Protein Adsorption | Cell Adhesion |
| Untreated Glass/Silica | < 10 | High | High (non-specific) | Variable |
| This compound | ~70-80 (estimated) | Moderately Low | Reduced non-specific | Moderate |
| Octadecyltrichlorosilane (OTS) | 105-115[1] | Very Low | Significantly Reduced | Low |
| (3-aminopropyl)triethoxysilane (APTES) | 40-60 | High | High (for subsequent covalent attachment) | Enhanced (with protein coating) |
Note: Data for this compound is estimated based on trends observed with other short-chain alkylsilanes. Performance can vary depending on the substrate, deposition method, and surface roughness.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data in surface modification studies. Below are the methodologies for the key experiments cited in this guide.
Protocol 1: Surface Silanization
This protocol outlines a general procedure for modifying a silica-based substrate (e.g., glass slide, silicon wafer) with a silane coupling agent.
Materials:
-
Substrate (e.g., glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene
-
Silane coupling agent (this compound, OTS, or APTES)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 1 hour to remove any residual water.
-
Silanization Solution Preparation: In a moisture-free environment (e.g., a glove box), prepare a 1-5% (v/v) solution of the desired silane in anhydrous toluene.
-
Surface Modification: Immerse the cleaned and dried substrates in the silanization solution for 2-4 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Curing: Cure the coated substrates by baking in an oven at 110°C for 30-60 minutes to promote the formation of a stable silane layer.
-
Final Cleaning: Sonicate the substrates in toluene and then ethanol for 5 minutes each to remove any loosely bound silanes.
-
Storage: Dry the modified substrates under a stream of nitrogen and store in a desiccator until use.
Protocol 2: Water Contact Angle Measurement
The sessile drop method is a common technique to determine the hydrophobicity of a surface.
Materials:
-
Silane-modified substrate
-
Goniometer or contact angle measurement instrument
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully deposit a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the instrument's software to measure the angle between the tangent of the droplet and the surface at the point of contact.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical reliability.
Protocol 3: Protein Adsorption Assay (ELISA-based)
This protocol quantifies the amount of a specific protein adsorbed onto the modified surface.
Materials:
-
Silane-modified substrates in a multi-well plate format
-
Protein solution (e.g., Bovine Serum Albumin, BSA) in Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the adsorbed protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Protein Adsorption: Add the protein solution to the wells of the plate containing the silane-modified substrates and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the protein solution and wash the wells three times with PBS to remove non-adsorbed protein.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Wash the wells three times with PBS. Add the primary antibody solution and incubate for 1 hour.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Add the HRP-conjugated secondary antibody solution and incubate for 1 hour.
-
Detection: Wash the wells five times with PBS. Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of adsorbed protein.
Protocol 4: Cell Adhesion Assay
This assay assesses the ability of cells to attach to the modified surfaces.
Materials:
-
Silane-modified substrates in a multi-well plate format
-
Cell culture medium
-
Cell suspension (e.g., fibroblasts, endothelial cells)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a known number of cells into each well containing the silane-modified substrates.
-
Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a humidified CO₂ incubator to allow for cell attachment.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Staining: Add a solution of Calcein-AM in cell culture medium to each well and incubate for 30 minutes.
-
Quantification:
-
Microscopy: Capture fluorescent images of the adherent cells in multiple fields of view for each well. Use image analysis software to count the number of fluorescent cells.
-
Plate Reader: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.
-
-
Data Analysis: Calculate the percentage of adherent cells by comparing the cell count or fluorescence intensity to that of a control surface (e.g., tissue culture plastic).
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and pathways.
References
A comparative study of monofunctional vs. dipodal silanes for surface modification
For researchers, scientists, and drug development professionals striving for robust and reliable surface modification, the choice of silane is a critical decision. The stability of the functionalized surface, particularly in aqueous or thermally challenging environments, can dictate the success or failure of an application. This guide provides a comparative analysis of two primary classes of silanes—monofunctional and dipodal—supported by experimental data to inform the selection of the optimal surface modification strategy.
Dipodal silanes consistently demonstrate superior performance in terms of hydrolytic and thermal stability compared to their monofunctional counterparts. This enhanced durability is attributed to their unique molecular structure, which allows for the formation of a more extensively cross-linked and robust siloxane network at the substrate interface. While monofunctional silanes are suitable for a range of applications, the enhanced resilience of dipodal silanes makes them the preferred choice for demanding applications where long-term performance and stability are paramount.
Performance Under Pressure: A Quantitative Comparison
The superior stability of dipodal silanes is not merely theoretical. Experimental data consistently highlights their advantages over monofunctional silanes in key performance metrics. Dipodal silanes can exhibit up to 10,000 times greater resistance to hydrolysis than conventional monofunctional silanes.[1]
| Performance Metric | Monofunctional Silanes (e.g., APTES) | Dipodal Silanes (e.g., BTSE, Bis-amino silanes) | Key Advantages of Dipodal Silanes |
| Hydrolytic Stability | Lower; susceptible to hydrolysis and degradation of the silane layer over time in aqueous environments. | Significantly higher; forms a more robust and densely cross-linked network, leading to enhanced longevity in aqueous buffers and harsh conditions.[1] | Up to 10,000 times greater resistance to hydrolysis, ensuring long-term performance in biological and other aqueous systems.[1] |
| Thermal Stability | Generally lower, with decomposition occurring at lower temperatures. | Higher thermal stability due to the increased number of covalent bonds with the substrate and greater cross-linking. | Withstands higher processing and operating temperatures without degradation of the functional surface. |
| Adhesion | Good adhesion to a variety of substrates. | Superior adhesion resulting from the potential for an increased number of bonding points at the interface.[1] | Creates stronger and more durable bonds, which is critical for high-performance applications.[1] |
| Cross-linking Density | Forms a less dense siloxane network. | Forms a denser and more robust network due to the presence of two silicon atoms.[2] | Leads to improved mechanical properties and enhanced barrier performance of the modified surface.[2] |
| Surface Coverage | Can form monolayers or multilayers depending on the reaction conditions. | Capable of forming highly cross-linked and potentially thicker, more stable layers. | Creates a more uniform and durable surface for subsequent functionalization steps. |
Visualizing the Molecular Advantage
The structural differences between monofunctional and dipodal silanes are fundamental to their performance characteristics. A monofunctional silane possesses a single silicon atom that can form a limited number of bonds with the surface, whereas a dipodal silane has two silicon atoms, enabling a more extensive and stable linkage.
The mechanism of surface attachment further illustrates the advantage of the dipodal structure. While a monofunctional silane can form up to three Si-O bonds with a hydroxylated surface, a dipodal silane can form up to six, creating a much more stable, cross-linked interface.[2]
The enhanced stability of dipodal silane-modified surfaces translates to a more reliable experimental workflow, particularly in applications involving prolonged exposure to aqueous solutions or elevated temperatures.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable surface modification. The following sections provide representative protocols for surface functionalization with a monofunctional silane (APTES) and a dipodal silane (a bis-amino silane), along with methods for their characterization.
Surface Modification Protocols
1. Monofunctional Silane: 3-Aminopropyltriethoxysilane (APTES) Modification of Silica Substrates
This protocol describes the solution-phase deposition of APTES onto silica-based substrates such as silicon wafers or glass slides.
-
Materials:
-
Silica substrates (e.g., silicon wafers, glass slides)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
-
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silica substrates by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
To enhance surface hydroxylation, treat the cleaned substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).
-
Rinse the substrates extensively with DI water and dry with nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove any physisorbed silane.
-
Rinse with ethanol and then DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.
-
-
2. Dipodal Silane: Bis[3-(trimethoxysilyl)propyl]amine Modification of Silica Nanoparticles
This protocol details the surface modification of silica nanoparticles with a dipodal amino-silane.[3]
-
Materials:
-
Silica nanoparticles
-
Bis[3-(trimethoxysilyl)propyl]amine
-
Ethanol
-
DI water
-
-
Procedure:
-
Nanoparticle Preparation:
-
Disperse the silica nanoparticles in ethanol.
-
-
Silanization:
-
Prepare a solution of the bis-amino silane in a mixture of ethanol and water to pre-hydrolyze the methoxy groups.
-
Add the hydrolyzed silane solution to the silica nanoparticle suspension.
-
Stir the mixture at room temperature for a specified time (e.g., 12-24 hours) to allow for the silanization reaction to occur.[3]
-
-
Purification:
-
Separate the surface-modified silica nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol to remove unreacted silane and by-products. This is typically done by resuspending the nanoparticle pellet in fresh ethanol followed by centrifugation.
-
After the final wash, dry the functionalized nanoparticles in an oven at a moderate temperature (e.g., 60-80°C).
-
-
Characterization Protocols
1. Contact Angle Goniometry for Wettability Analysis
This method is used to assess the hydrophobicity or hydrophilicity of the modified surface, which provides an indication of the success and quality of the silane coating.
-
Instrumentation: Contact angle goniometer
-
Procedure:
-
Place a small droplet (typically 2-5 µL) of DI water onto the silanized surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
-
2. X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the silane layer.
-
Instrumentation: X-ray photoelectron spectrometer
-
Procedure:
-
Mount the silanized substrate onto the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface. For silanized silica, peaks for Si, O, C, and N (for amino-silanes) are expected.
-
Perform high-resolution scans of the Si 2p, C 1s, O 1s, and N 1s regions to determine the chemical states and bonding environments of these elements. The presence of Si-O-Si bonds and the characteristic peaks for the organic functional groups of the silane confirm successful modification.[4]
-
3. Atomic Force Microscopy (AFM) for Surface Morphology
AFM is used to visualize the surface topography at the nanoscale, providing information on the uniformity, roughness, and presence of any aggregates in the silane layer.[4]
-
Instrumentation: Atomic force microscope
-
Procedure:
-
Mount the silanized substrate on the AFM stage.
-
Select an appropriate AFM probe (typically a sharp silicon or silicon nitride tip).
-
Engage the tip with the surface and begin scanning in tapping mode or contact mode.
-
Acquire images of the surface topography over various scan sizes to assess the overall uniformity and identify any features such as islands or pits.
-
Analyze the images to determine surface roughness parameters (e.g., root-mean-square roughness) and to measure the height of any observed features.[4]
-
4. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing a quantitative assessment of its thermal stability.
-
Instrumentation: Thermogravimetric analyzer
-
Procedure:
-
Place a known amount of the dried, silane-modified material (e.g., functionalized silica nanoparticles) into a TGA sample pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
The instrument records the weight loss of the sample as a function of temperature.
-
The onset temperature of weight loss indicates the decomposition temperature of the organic silane layer, providing a measure of its thermal stability.[5][6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
Safety Operating Guide
Proper Disposal of Dimethoxymethylpropyl-silane: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Dimethoxymethylpropyl-silane is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and environmental impact.
This compound is a flammable liquid and vapor that can cause serious eye irritation.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1] The primary hazard associated with its disposal is its reaction with water or moisture, which leads to the formation of methanol, a toxic substance with chronic effects on the central nervous system.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: Protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in an area with inadequate ventilation, use a NIOSH-approved respirator.[2]
Disposal Protocol
The recommended procedure for the disposal of this compound involves hydrolysis, which should be carried out with caution in a controlled laboratory setting.
-
Select a Safe Location: Choose a well-ventilated area, such as a fume hood, for the entire disposal process.[1]
-
Hydrolysis: Carefully and slowly mix the this compound with cold water.[1] This process will hydrolyze the silane, resulting in a solid residue and a solution containing methanol.[1]
-
Containment: The resulting waste mixture should be collected in a suitable, properly labeled, and closed container for disposal.[2]
-
Waste Disposal: The container with the hydrolyzed waste must be disposed of through a licensed waste disposal facility.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not pour the material down the drain, as this can harm the environment.[2]
-
Decontamination: Thoroughly clean any equipment or surfaces that came into contact with the chemical using appropriate cleaning agents.
Hazardous Decomposition Product
The primary hazardous decomposition product of this compound upon contact with water or moisture is methanol.[1]
| Decomposition Product | Formula | Hazards |
| Methanol | CH₃OH | Toxic, Flammable, Central Nervous System Depressant |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Spill and Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup: Collect the spilled material using an inert absorbent and place it in a suitable container for disposal.[2]
-
Ignition Sources: Remove all sources of ignition from the area.[2]
Always refer to the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date safety and handling information. Adherence to these procedures is essential for the safety of laboratory personnel and the protection of the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
